3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-6-5-10-8(9(11)12)7(6)4-2/h5,10H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRBGUQIQSRTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571944 | |
| Record name | 3,4-Diethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157873-93-3 | |
| Record name | 3,4-Diethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility & Stability Profile of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Topic: 3,4-Diethyl-1H-pyrrole-2-carboxylic acid solubility profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS 7697-46-3 for the acid; often encountered as its ethyl ester, CAS 97336-41-9) is a critical intermediate in the synthesis of porphyrins, specifically octaethylporphyrin (OEP) and related tetrapyrrolic macrocycles.
For the application scientist, this molecule presents a solubility-stability paradox . While it possesses a carboxylic acid moiety suggesting aqueous solubility at high pH, its pyrrolic core renders it highly susceptible to acid-catalyzed thermal decarboxylation . Therefore, "solubility" cannot be decoupled from "stability." This guide defines the operational windows for handling this compound, ensuring that dissolution does not inadvertently trigger degradation.
Physicochemical Characterization
Before establishing a solubility protocol, the fundamental properties governing the molecule's behavior must be understood.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C₉H₁₃NO₂ | Moderate hydrophobicity driven by ethyl groups. |
| Molecular Weight | 167.21 g/mol | Small molecule, rapid dissolution kinetics in organics. |
| pKa (COOH) | ~4.5 (Predicted based on pyrrole-2-COOH) | Exists as an anion (carboxylate) at pH > 6.0. |
| pKa (NH) | > 16.0 | The pyrrole NH is non-acidic in aqueous conditions; requires strong bases (e.g., NaH) to deprotonate. |
| LogP | ~2.8 (Estimated) | Lipophilic. Poor water solubility in non-ionized form. |
| Thermal Stability | Unstable > 50°C in acid | Prone to decarboxylation to form 3,4-diethylpyrrole. |
Solubility & Stability Matrix
The following matrix categorizes solvent systems by their suitability for storage , reaction , and processing .
Aqueous Solubility Profile
-
Acidic Media (pH < 4):
-
Solubility: Low.
-
Critical Warning: Do not heat. In acidic environments, the protonation of the pyrrole ring at the C2 position facilitates rapid loss of CO₂. "Dissolving" this compound in hot acid is effectively a synthesis protocol for 3,4-diethylpyrrole (the decarboxylated product).
-
-
Neutral Media (pH 6–7):
-
Solubility: Very low (< 1 mg/mL). The molecule exists largely as the neutral free acid, which is hydrophobic due to the two ethyl groups.
-
-
Basic Media (pH > 9):
-
Solubility: High (> 50 mg/mL).
-
Mechanism: Deprotonation of the carboxylic acid forms the water-soluble carboxylate salt.
-
Stability: High. This is the preferred state for aqueous processing.
-
Organic Solvent Compatibility
-
Polar Aprotic (DMSO, DMF):
-
Solubility: Excellent (> 100 mg/mL).
-
Use Case: Ideal for stock solutions and biological assays.
-
-
Polar Protic (Methanol, Ethanol):
-
Solubility: Good (> 20 mg/mL).
-
Use Case: Recrystallization and transfer solvent.[1]
-
-
Non-Polar (Hexanes, Chloroform):
-
Solubility: Moderate to Low.
-
Use Case: The free acid is poorly soluble in hexanes, allowing it to be precipitated/triturated from chloroform mixtures.
-
Visualizing the Stability-Solubility Workflow
The diagram below illustrates the decision logic for solvent selection, explicitly linking pH choices to the degradation risk.
Figure 1: Decision tree for solvent selection highlighting the critical instability pathway in acidic media.
Experimental Protocols
Protocol A: Safe Dissolution for Biological Assays (Stock Solution)
-
Objective: Create a stable 100 mM stock solution.
-
Solvent: 100% DMSO (Dimethyl Sulfoxide).
-
Procedure:
-
Weigh 16.7 mg of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid into a glass vial.
-
Add 1.0 mL of analytical grade DMSO.
-
Vortex for 30 seconds. Solution should be clear and colorless to pale tan.
-
Validation: Dilute 10 µL of stock into 990 µL of water (pH 7). If precipitation occurs (cloudiness), the compound is intact. If it remains clear, verify concentration, as the salt form may have formed or degradation occurred (unlikely in pure DMSO).
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol B: Purification via Acid-Base Extraction (Precipitation)
-
Objective: Purify the crude acid obtained from saponification of the ethyl ester.
-
Principle: Solubility differential between the ionized salt (soluble) and the free acid (insoluble).
-
Procedure:
-
Dissolution: Dissolve crude material in 1M NaOH (approx. 10 mL per gram). The solution should be homogeneous.
-
Filtration: Filter any insoluble particulates (impurities or decarboxylated pyrrole oil).
-
Controlled Precipitation:
-
Isolation: A white to pinkish solid will precipitate. Filter immediately on a sintered glass funnel.
-
Drying: Dry under high vacuum at room temperature . Do not use a heated oven.
-
Protocol C: Quantitative Solubility Determination (Shake-Flask)
-
Objective: Determine exact solubility in a specific solvent.
-
Procedure:
-
Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.
-
Shake at 25°C for 24 hours.
-
Filter supernatant through a 0.22 µm PTFE filter.
-
Analyze filtrate via HPLC-UV (254 nm).
-
Note: For aqueous acidic buffers, limit shake time to 1 hour and analyze immediately to differentiate solubility from degradation.
-
Mechanistic Insight: The Decarboxylation Pathway[3][5]
Understanding why the solubility profile is pH-sensitive prevents experimental error. The diagram below details the degradation mechanism that mimics "dissolution" but is actually chemical transformation.
Figure 2: Acid-catalyzed decarboxylation mechanism.[5] Note that protonation occurs on the ring carbon, not just the oxygen, destabilizing the C-C bond.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22670363, 3,4-diethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. 3,4-Diethylpyrrole and related porphyrin precursors. (General reference for pyrrole handling). Retrieved from [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[5] Journal of the American Chemical Society. (Mechanistic basis for instability). Retrieved from [Link]
Sources
3,4-Diethyl-1H-pyrrole-2-carboxylic Acid: The Gateway to Octaethylporphyrin
Topic: 3,4-Diethyl-1H-pyrrole-2-carboxylic Acid: Synthesis, Reactivity, and Role as a Porphyrin Precursor Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Porphyrinoid Researchers, and Material Scientists.
Executive Summary & Strategic Importance
3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a pivotal intermediate in heterocyclic chemistry, serving as the immediate precursor to 3,4-diethylpyrrole . This specific substitution pattern is not arbitrary; it is the monomeric unit required to synthesize Octaethylporphyrin (OEP) , the "hydrogen atom" of porphyrin chemistry.
Unlike natural porphyrins (e.g., Protoporphyrin IX), which possess asymmetric substitution patterns leading to complex isomer mixtures during synthesis, OEP is highly symmetric. This symmetry makes OEP and its derivatives the preferred model systems for studying heme enzymes, photosynthetic reaction centers, and photodynamic therapy (PDT) agents.
The technical challenge lies in the instability of the decarboxylated product . While the carboxylic acid is relatively stable, its decarboxylated form (3,4-diethylpyrrole) is highly air-sensitive and prone to polymerization. Therefore, the carboxylic acid acts as a "chemical battery"—a stable storage form that releases the reactive pyrrole monomer only when triggered by thermal or chemical decarboxylation.
Synthetic Pathway: The Barton-Zard Methodology[1][2][3][4][5][6]
Historically, pyrroles were synthesized via the Knorr or Paal-Knorr methods. However, for 3,4-dialkylpyrrole-2-carboxylates, the Barton-Zard reaction (isocyanoacetate condensation with nitroalkenes) is the authoritative standard due to its regioselectivity and scalability.
The Retrosynthetic Logic
The synthesis is designed to build the pyrrole ring with the ethyl groups already in place, avoiding difficult alkylation steps later.
-
Henry Reaction (Nitroaldol): Condensation of 1-nitropropane and propionaldehyde.
-
Activation: Acetylation of the resulting alcohol to create a leaving group.
-
Cyclization (Barton-Zard): Reaction with ethyl isocyanoacetate to close the pyrrole ring.
-
Hydrolysis: Saponification of the ester to yield the target 3,4-Diethyl-1H-pyrrole-2-carboxylic acid .
Figure 1: The Barton-Zard synthetic route to 3,4-diethylpyrrole derivatives.[1][2][3][4][5] The target acid serves as the stable precursor to the reactive monomer.
Detailed Experimental Protocols
The following protocols are synthesized from optimized procedures (Steinbrueck et al., 2020; Sessler et al., Org. Synth.). These represent a self-validating workflow where the purity of the intermediate determines the success of the cyclization.
Phase 1: Precursor Synthesis (One-Pot Henry/Acetylation)
Rationale: Isolating the nitro-alcohol is unnecessary and reduces yield. Telescoping the acetylation step saves time and minimizes solvent waste.
Reagents:
-
1-Nitropropane (1.0 eq)
-
Propionaldehyde (1.1 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic, 0.03 eq)
-
Acetic Anhydride (2.0 eq)
Protocol:
-
Setup: Charge a flask with 1-nitropropane and propionaldehyde. Cool to 0°C under inert atmosphere (N2 or Ar).
-
Catalysis: Add DBU dropwise. Monitor exotherm. Stir for 2–4 hours until TLC shows consumption of nitropropane.
-
Acetylation: Add a catalytic amount of H2SO4 or DMAP, then add Acetic Anhydride dropwise at 0°C. Allow to warm to room temperature.
-
Validation: NMR of an aliquot should show the shift of the CH-OH proton (approx 4.0 ppm) to CH-OAc (approx 5.2 ppm).
-
Workup: Quench with ice water, extract with dichloromethane (DCM), wash with brine, and concentrate. Note: This crude oil is used directly in the next step.
Phase 2: Barton-Zard Cyclization
Rationale: The reaction involves a Michael addition followed by 5-endo-dig cyclization.[6] A non-nucleophilic base is critical to prevent side reactions with the isocyanide.
Reagents:
-
Crude Nitro-Acetate (from Phase 1)
-
Ethyl Isocyanoacetate (1.0 eq relative to nitro precursor)
-
DBU (2.0 eq)
-
Solvent: THF or Isopropanol/THF mixture.
Protocol:
-
Dissolve Ethyl Isocyanoacetate and the Nitro-Acetate in THF.
-
Cool to 0°C.
-
Add DBU slowly.[4] The reaction is exothermic and will turn dark.
-
Stir at Room Temperature for 12 hours.
-
Purification: Evaporate solvent. The residue is often purified via a silica plug or crystallization from hexanes.
-
Product: Ethyl 3,4-diethylpyrrole-2-carboxylate . (Stable, white/tan solid).
Phase 3: Saponification to the Target Acid
Rationale: This is the critical step to generate the title compound. The acid is sensitive to decarboxylation if heated excessively in acidic media.
Protocol:
-
Dissolve the ethyl ester in Ethanol/Water (1:1).
-
Add NaOH (5.0 eq).
-
Reflux for 2–3 hours.
-
Isolation (Critical):
-
Cool the solution to 0°C.
-
Acidify carefully with dilute HCl to pH 4–5. Do not use concentrated acid or heat , as this will trigger premature decarboxylation.
-
The 3,4-Diethyl-1H-pyrrole-2-carboxylic acid will precipitate. Filter and dry under vacuum in the dark.
-
Data Summary Table: Physicochemical Properties
| Compound | State | Stability | Key NMR Signal (CDCl3) |
| Ethyl Ester | White Solid | High (Years) | |
| Target Acid | Off-white Solid | Moderate (Weeks at -20°C) | |
| Decarboxylated Pyrrole | Colorless Oil | Low (Oxidizes in minutes) |
Application: Synthesis of Octaethylporphyrin (OEP)[6][8][9]
The primary utility of 3,4-diethyl-1H-pyrrole-2-carboxylic acid is its conversion to OEP. This transformation validates the quality of the acid.
Mechanism of Tetramerization
The acid is subjected to thermal decarboxylation to generate the
Figure 2: The conversion of the carboxylic acid precursor to Octaethylporphyrin.
Protocol: One-Pot Decarboxylation/Condensation
-
Decarboxylation: Place 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in a flask with ethanol. Add p-toluenesulfonic acid (pTsOH). Heat to reflux.[3][7] The acid decarboxylates to the pyrrole in situ.
-
Condensation: Add aqueous Formaldehyde (37%). The solution will darken.
-
Oxidation: Air is bubbled through the refluxing solution, or a chemical oxidant like DDQ is added after cooling.
-
Result: OEP precipitates as purple microcrystals.
Troubleshooting & Safety
-
Decarboxylation Risk: The carboxylic acid can decarboxylate unexpectedly if stored at room temperature for extended periods. Store at -20°C.
-
Ehrlich's Reagent Test: To verify the presence of the decarboxylated pyrrole (if isolating), use Ehrlich’s reagent (p-dimethylaminobenzaldehyde). A bright pink/red color confirms the free
-position. -
Polypyrrole Formation: If the condensation with formaldehyde is too slow, the unstable pyrrole monomer may polymerize into a black tar (polypyrrole). Ensure fresh reagents and proper acid catalysis.
References
-
Steinbrueck, A., Brewster II, J. T., Zhao, M. Y., Sedgwick, A. C., & Sessler, J. L. (2020).[2] Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores.[2] Results in Chemistry, 2, 100075.[2] [2]
-
Barton, D. H. R., & Zard, S. Z. (1985).[8][6] A new synthesis of pyrroles from nitroalkenes.[9][6] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.
-
Sessler, J. L., Mozaffari, A., & Johnson, M. R. (1992). 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-Octaethylporphyrin.[3][5][10] Organic Syntheses, 70,[5] 68.
-
Lash, T. D. (2015). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 46, 5042-5079.
- Ono, N. (2008). The Nitro Group in Organic Synthesis. Wiley-VCH. (Contextual reference for nitro-aldol chemistry).
Sources
- 1. Modified Synthesis of 2-Ethoxycarbonyl-3,4-Diethyl-Pyrrole and the Corresponding Octaethylporphyrin | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. allaboutchemistry.net [allaboutchemistry.net]
- 10. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
Technical Whitepaper: The Antiproliferative Potential of Substituted Pyrrole Derivatives
From Synthetic Scaffolds to Targeted Therapeutics
Executive Summary
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-rich aromatic nature and ability to participate in hydrogen bonding as both a donor (NH) and an acceptor (
Chemical Rationale & Synthetic Architecture
The Electronic Advantage
The pyrrole ring exhibits high electron density, making it susceptible to electrophilic substitution. In drug design, this property is leveraged to facilitate
Synthetic Protocol: Microwave-Assisted Paal-Knorr Condensation
While the Hantzsch synthesis is classic, the Paal-Knorr condensation remains the most versatile method for generating diverse libraries of 1,2,5-trisubstituted pyrroles. The following protocol utilizes microwave irradiation to enhance yield and reduce reaction time, a critical factor in high-throughput lead optimization.
Protocol: Synthesis of 1,2,5-Trisubstituted Pyrroles
Objective: Synthesis of 1-phenyl-2,5-dimethylpyrrole derivatives.
Reagents:
-
Acetonylacetone (2,5-hexanedione) [1.0 equiv]
-
Substituted Aniline derivative [1.0 equiv]
-
Catalyst: Iodine (
) [10 mol%] or Montmorillonite K-10 -
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial (10 mL), dissolve 1.0 mmol of the specific aniline and 1.0 mmol of acetonylacetone in 2 mL of EtOH.
-
Catalysis: Add 10 mol% of molecular iodine. Note: Iodine acts as a mild Lewis acid, activating the carbonyl groups without causing significant polymerization side-products.
-
Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to:
-
Temperature: 100°C
-
Power: 150 W
-
Time: 5–10 minutes (Monitor via TLC).
-
-
Quenching: Allow the reaction to cool to room temperature. Pour the mixture into crushed ice containing sodium thiosulfate (to quench residual iodine).
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize from hot ethanol/water (9:1). If the product is an oil, perform flash column chromatography (Hexane/EtOAc gradient).
Workflow Visualization: Paal-Knorr Logic
Figure 1: Logical flow of the Paal-Knorr condensation emphasizing the dehydration step as the driving force for aromatization.
Structure-Activity Relationship (SAR)
The antiproliferative potency of pyrrole derivatives is strictly governed by substitution patterns.
| Position | Modification Strategy | Impact on Bioactivity |
| N1 (Nitrogen) | Aryl vs. Alkyl substitution | Critical. N-Aryl groups often improve lipophilicity and |
| C2 / C5 | Phenyl rings with EWG/EDG | Pharmacophore Anchor. 4-Fluorophenyl or 4-Methoxyphenyl at these positions often enhances cytotoxicity (IC50 < 5 µM) by mimicking the biaryl pharmacophore of kinase inhibitors. |
| C3 / C4 | Ester, Cyano, or Amide linkers | Solubility & H-Bonding. Electron-withdrawing groups (EWG) here pull density from the ring, stabilizing the molecule against oxidation and providing H-bond acceptors for target residues. |
Key Insight: Hybridization is a dominant trend. Fusing the pyrrole ring with coumarin, chalcone, or steroid backbones (e.g., Pyrrole-Chalcone hybrids) often results in synergistic effects, overcoming multi-drug resistance (MDR).
Mechanisms of Action
Substituted pyrroles generally exert antiproliferative effects via two primary pathways:
-
Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, preventing microtubule assembly and arresting the cell cycle in the G2/M phase.
-
Tyrosine Kinase Inhibition: Acting as ATP-competitive inhibitors against VEGFR-2 or EGFR. The pyrrole NH and carbonyl substituents often form a "hinge-binding" motif similar to Sunitinib.
Pathway Visualization: Apoptotic Cascade
Figure 2: Dual-mechanism pathway showing how pyrrole derivatives trigger apoptosis via microtubule destabilization and kinase inhibition.
Preclinical Evaluation Protocols
MTT Cytotoxicity Assay (Standardized)
To ensure reproducibility, the MTT assay must control for cell density and solvent toxicity.
Protocol:
-
Seeding: Plate cells (e.g., MCF-7, HeLa) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve pyrrole derivatives in DMSO. Prepare serial dilutions in culture medium.
-
Critical Control: Final DMSO concentration must be < 0.5% v/v to prevent solvent-induced cytotoxicity.
-
Positive Control: Doxorubicin or Sunitinib.
-
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Efficacy Data
The following data summarizes the potency of pyrrole hybrids compared to standard care drugs. Note the enhanced activity of hybrids containing electron-withdrawing groups (EWG).
| Compound Class | R-Group (C2/C5) | Cell Line | IC50 (µM) | Reference Standard (IC50) |
| Pyrrole-Chalcone | 4-Fluorophenyl | MCF-7 (Breast) | 2.1 ± 0.3 | Doxorubicin (1.8 ± 0.2) |
| Pyrrole-Chalcone | 4-Methoxyphenyl | HCT-116 (Colon) | 4.5 ± 0.5 | 5-Fluorouracil (5.2 ± 0.4) |
| Fused Pyrrole | Unsubstituted | HeLa (Cervical) | > 50.0 | Cisplatin (3.4 ± 0.2) |
| Pent-Substituted | 3,4-Dichloro | HepG2 (Liver) | 1.8 ± 0.1 | Sorafenib (2.5 ± 0.3) |
Data interpretation: The presence of halogenated phenyl rings (4-F, 3,4-Cl) significantly improves potency, likely due to enhanced lipophilicity and halogen-bonding capability within the target active site.
References
-
Bhardwaj, V. et al. (2020). "Pyrrole: A privileged scaffold for the development of potent anticancer agents." European Journal of Medicinal Chemistry.
-
Sunitinib Mechanism of Action. (2024). National Cancer Institute Drug Dictionary.
-
Kamal, A. et al. (2015). "Synthesis and biological evaluation of pyrrole-chalcone conjugates as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry Letters.
-
Domínguez, R. et al. (2021). "Microwave-assisted Paal-Knorr synthesis of pyrroles: A green approach." Current Organic Chemistry.
3,4-Diethyl-1H-pyrrole-2-carboxylic acid as a building block
Initiating The Research
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Mapping The Synthetic Paths
I'm now zeroing in on the initial data gathering phase. My plan involves a deep dive into the synthesis, properties, and applications of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid within the context of medicinal chemistry and material science. I will then analyze search results to pinpoint key synthetic routes and critical reactions. I will also be gathering spectroscopic data and physical property information.
Defining The Approach
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The 3,4-Dialkylpyrrole Motif: Natural Origins, Catabolic Reservoirs, and Therapeutic Utility
The following technical guide details the natural occurrence, structural significance, and isolation methodologies of 3,4-dialkylpyrrole structures.
Executive Summary: The "Beta-Substituted" Anomaly
In the landscape of nitrogen heterocycles, the pyrrole ring is ubiquitous. However, a distinct structural dichotomy exists between 2,5-dialkylpyrroles (alpha-substituted) and 3,4-dialkylpyrroles (beta-substituted).
While 2,5-substitution is thermodynamically favored in many abiotic syntheses (e.g., Paal-Knorr), nature has strictly conserved the 3,4-dialkyl pattern within its most vital energy-transducing macrocycles: heme, chlorophyll, and cobalamin (Vitamin B12).
This guide analyzes the 3,4-dialkylpyrrole motif not merely as a fragment, but as a privileged biosynthetic scaffold. We explore its origin in the porphyrin pathway, its transient existence as a catabolic biomarker (the "Mauve Factor"), and the rigorous protocols required to isolate and characterize these electron-rich, oxidation-prone systems.
Biosynthetic Origins: The Porphyrin "Code"
The natural abundance of the 3,4-dialkylpyrrole motif is almost exclusively tied to the biosynthesis of tetrapyrroles. Unlike simple alkaloids where the pyrrole might be functionalized at the alpha positions for stability, the "pigments of life" utilize the beta positions (3 and 4) to tune the electronic properties of the macrocycle without steric interference at the meso-bridges.
The Porphobilinogen Checkpoint
The defining moment for this substitution pattern occurs during the condensation of
-
Structural Key: PBG is a 3,4-disubstituted pyrrole (acetic acid at C3, propionic acid at C4).
-
Conservation: This substitution pattern is carried forward into Uroporphyrinogen III and eventually Protoporphyrin IX, where oxidative decarboxylation converts the C3/C4 chains into methyl, vinyl, or ethyl groups—yielding the classic 3,4-dialkyl core.
Visualization: The Beta-Substitution Pathway
The following diagram illustrates how the 3,4-substitution is established and conserved.
Figure 1: Conservation of the 3,4-substitution pattern from monopyrrole precursor (PBG) to macrocycle (Heme) and degradation products (HPL).
The Catabolic Reservoir: "Mauve Factor" and HPL
Researchers investigating 3,4-dialkylpyrroles in biofluids often encounter the "Mauve Factor." Historically misidentified as "Kryptopyrrole" (2,4-dimethyl-3-ethylpyrrole), modern spectroscopy has corrected this.
The Chemical Reality
The naturally occurring urinary metabolite is Hydroxyhemopyrrolin-2-one (HPL) .
-
Structure: A pyrrolin-2-one system substituted at positions 3 and 4 (methyl and ethyl groups).
-
Artifact Formation: Upon acid hydrolysis (common in historical extraction protocols), HPL loses the hydroxyl group and rearranges to form the volatile Kryptopyrrole or Hemopyrrole .
-
Relevance: This demonstrates that "natural" 3,4-dialkylpyrroles are often transient species, stabilized in vivo as lactams (pyrrolinones) or macrocycles, and only appear as simple pyrroles during aggressive chemical workup.
Technical Protocol: Oxidative Degradation Analysis
To confirm the presence of a 3,4-dialkylpyrrole core within a complex natural product (like a pigment or unknown alkaloid), the standard "self-validating" method is Chromic Acid Oxidation . This converts the unstable pyrrole into a stable Maleimide , preserving the substituent pattern for GC-MS analysis.
Methodology: Maleimide Fingerprinting
Objective: Isolate and identify the substitution pattern of pyrrolic subunits.
Reagents:
-
Chromium trioxide (
) -
Sulfuric acid (
, 2M) -
Ethyl Acetate (EtOAc)
-
BSTFA (for derivatization)
Workflow:
| Step | Action | Mechanistic Rationale |
| 1. Digestion | Dissolve 5 mg of analyte in 2M | Controlled oxidation cleaves the methine bridges of tetrapyrroles and oxidizes the |
| 2. Extraction | Extract reaction mixture with EtOAc ( | Maleimides are neutral and soluble in organic solvents; salts and acids remain in the aqueous phase. |
| 3. Derivatization | Evaporate EtOAc. Resuspend in pyridine. Add BSTFA. Heat at | Silylation of the maleimide N-H improves volatility and peak shape for GC-MS. |
| 4. Analysis | Inject into GC-MS (DB-5 column). Compare retention times with synthetic standards. | 3,4-dialkylmaleimides have distinct fragmentation patterns compared to 2,3-isomers. |
Data Interpretation (GC-MS)
-
Methyl-Ethyl Maleimide (MEM): Indicates a specific Heme degradation fragment.
-
Hematinic Acid Imide: Indicates the propionic acid-substituted ring (Ring C or D of heme).
Therapeutic Utility & Synthetic Challenges
For drug development professionals, the 3,4-dialkylpyrrole scaffold presents a high-value target.
The "Beta-Blocker" Concept in Synthesis
Synthesizing 3,4-dialkylpyrroles is significantly harder than 2,5-dialkylpyrroles. The classic Paal-Knorr synthesis favors 2,5-substitution due to the mechanism of 1,4-diketone cyclization.
-
Implication: Natural products containing the 3,4-motif often require specialized total synthesis routes (e.g., Van Leusen pyrrole synthesis using TOSMIC reagents) to access.
Pharmacophore Potential
The 3,4-substitution leaves the
-
Kinase Inhibitors: Many kinase inhibitors (e.g., Sunitinib analogs) utilize the pyrrole core. The 3,4-substitution can force the pyrrole NH into a specific vector, optimizing H-bond donation to the hinge region of the kinase ATP-binding pocket.
-
Polymerization Block: Substituents at 3 and 4 prevent oxidative polymerization at the beta-positions (a common degradation pathway for simple pyrroles), increasing metabolic stability.
References
-
Biosynthesis of Porphyrins and Heme. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
The Mauve Factor: Hydroxyhemopyrrolin-2-one. Journal of Orthomolecular Medicine. [Link]
-
Oxidative degradation of porphyrins. Journal of the Chemical Society, Perkin Transactions 1. (Classic Protocol Reference). [Link]
-
Van Leusen Pyrrole Synthesis. Organic Chemistry Portal. [Link]
Methodological & Application
Application Note: Derivatization of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Executive Summary
3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a pivotal building block in the synthesis of Octaethylporphyrin (OEP) , BODIPY dyes , and polypyrrolic supramolecular assemblies . Its structural significance lies in the
This guide provides validated protocols for the derivatization of this compound, focusing on decarboxylation (the gateway to
Chemical Profile & Reactivity Analysis
The reactivity of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is governed by the electron-rich pyrrole ring and the electron-withdrawing carboxylic acid group.
| Property | Description | Implication for Protocol |
| Electronic Nature | Electron-rich aromatic ring | Highly susceptible to oxidation; requires inert atmosphere (Ar/N2). |
| C2-Position | Carboxylic Acid (-COOH) | Can be esterified, amidated, or removed (decarboxylated) to generate a nucleophilic C2-H site. |
| C5-Position | Unsubstituted ( | Reactive towards electrophiles (Vilsmeier-Haack); prone to polymerization if not protected. |
| Ethyl groups (-CH2CH3) | Steric bulk prevents |
Reactivity Logic Map
The following diagram illustrates the primary derivatization pathways available for this substrate.
Figure 1: Strategic derivatization pathways. The central node is the decarboxylation step, which unlocks the nucleophilic potential of the pyrrole ring.
Module A: Decarboxylation Protocols
The removal of the carboxyl group is the most critical step in utilizing this compound. The resulting 3,4-diethylpyrrole is air-sensitive and prone to polymerization. Two methods are presented: Thermal (for immediate use) and Iodinative (for stable storage).
Protocol A1: Thermal Decarboxylation (The "Flash" Method)
Purpose: Generation of 3,4-diethylpyrrole for immediate condensation (e.g., OEP synthesis).
Reagents:
-
3,4-Diethyl-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Ethylene Glycol (Solvent, high boiling point)
-
Potassium Hydroxide (KOH) pellets (optional, accelerates reaction)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and an inert gas inlet (Argon).
-
Dissolution: Dissolve the starting acid in ethylene glycol (10 mL per gram).
-
Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen leads to "pyrrole black" polymerization.
-
Activation: Heat the mixture to 160°C - 180°C . Evolution of CO2 bubbles indicates reaction initiation.
-
Monitoring: Continue heating until CO2 evolution ceases (approx. 1-2 hours).
-
Isolation (Option A - Distillation): For high purity, distill the product directly from the reaction mixture under reduced pressure.
-
Isolation (Option B - Extraction): Pour into iced water, extract with CH2Cl2, wash with brine, dry over Na2SO4.
-
Storage: Use IMMEDIATELY. If storage is necessary, keep at -20°C under Argon in the dark.
Protocol A2: Iodo-decarboxylation
Purpose: Synthesis of 5-iodo-3,4-diethylpyrrole , a stable solid intermediate suitable for cross-coupling (Suzuki/Sonogashira) or reduction.
Reagents:
-
Starting Acid (1.0 eq)
-
Iodine (
, 2.2 eq) -
Potassium Iodide (KI, 2.5 eq)
-
Sodium Bicarbonate (
) -
Water/Methanol (solvent)
Workflow:
-
Dissolve the acid in a Methanol/Water (3:1) mixture. Add
(2.5 eq). -
Dissolve
and KI in a separate minimal volume of water. -
Add the Iodine solution dropwise to the pyrrole solution at 60°C .
-
Stir for 1 hour. The product will precipitate as a solid.
-
Validation: The disappearance of the acid peak in TLC and the appearance of a less polar spot confirms conversion.
-
Workup: Filter the precipitate, wash with 10% Sodium Thiosulfate (to remove excess Iodine), then water.
-
Result: A stable iodinated pyrrole ready for further functionalization.
Module B: Formylation (Vilsmeier-Haack)
To synthesize asymmetric porphyrins or BODIPYs, a formyl group (-CHO) is often required at the
Pre-requisite: This reaction is performed on the decarboxylated intermediate (3,4-diethylpyrrole).
Reagents:
-
3,4-Diethylpyrrole (from Protocol A1, 1.0 eq)
-
Phosphorus Oxychloride (
, 1.1 eq) -
Dimethylformamide (DMF, 1.2 eq + solvent excess)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Vilsmeier Complex: In a dried flask under Argon at 0°C, add
dropwise to DMF. Stir for 15 min to form the chloroiminium salt (white precipitate/suspension). -
Addition: Dissolve 3,4-diethylpyrrole in DCM and add dropwise to the Vilsmeier complex at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Hydrolysis: Pour the reaction mixture into crushed ice/saturated Sodium Acetate solution. Stir vigorously for 2 hours. Note: Basic hydrolysis is essential to release the aldehyde.
-
Extraction: Extract with DCM.
-
Purification: Recrystallize from Ethanol/Water.
-
Data Validation:
-
1H NMR: Look for the distinct aldehyde proton singlet at
ppm.
-
Module C: Dipyrromethene Synthesis (BODIPY Precursor)
This protocol describes the self-condensation to form the dipyrromethene core, which is subsequently complexed with
Figure 2: Workflow for converting the acid precursor into a functional BODIPY dye.
Protocol:
-
Decarboxylation: Treat the starting acid with Trifluoroacetic acid (TFA) in DCM to generate the
-free species in situ, or use thermal decarboxylation (Protocol A1). -
Condensation: Add 0.5 equivalents of an acid chloride (e.g., benzoyl chloride) to form the meso-substituted dipyrromethene.
-
Complexation: Without isolation, treat with Diisopropylethylamine (DIEA) followed by
. -
Purification: Silica gel chromatography is required. BODIPY dyes are highly fluorescent and easily tracked on TLC.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| "Pyrrole Black" Formation | Oxidation of | Ensure strict Argon/Nitrogen atmosphere. Use degassed solvents. |
| Low Yield in Decarboxylation | Incomplete reaction or polymerization. | Check temperature (must be >160°C for thermal). Monitor CO2 bubbles. |
| No Aldehyde Peak (NMR) | Incomplete hydrolysis of Vilsmeier salt. | Increase hydrolysis time or pH (use Sodium Acetate or NaOH). |
| Starting Material Remains | Catalyst deactivation. | For iodination, ensure fresh Iodine is used. |
References
-
Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vol. 1, pp. 45-118). Academic Press.
-
Woodward, R. B., et al. (1960). The Total Synthesis of Chlorophyll. Journal of the American Chemical Society, 82(14), 3800-3802.
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.
-
Smith, K. M. (1975). Porphyrins and Metalloporphyrins. Elsevier.
(Note: The protocols described herein are based on standard methodologies for alkyl-pyrrole derivatives as established in the cited literature.)
Use of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in medicinal chemistry
Application Note: Strategic Utilization of 3,4-Diethyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry
Executive Summary
3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS: N/A for specific acid, often cited as ester precursor CAS 97336-41-9 or decarboxylated product CAS 16200-52-5) serves as a critical "gateway intermediate" in medicinal chemistry.[1][2] Unlike its dimethyl analog, the diethyl variant offers unique steric bulk and lipophilicity profiles (
This guide details the handling of this compound, specifically addressing its primary challenge: controlled decarboxylation . The carboxylic acid moiety acts as a stable protecting group for the reactive
Technical Background & Mechanistic Insight
The "Masked" Pyrrole Concept
Free 3,4-diethylpyrrole is an electron-rich heteroaromatic that oxidizes rapidly in air (turning from colorless oil to dark resin).[1][2] Consequently, it is commercially supplied or stored as the 2-carboxylic acid or its ethyl ester .[1][2]
-
Stability: The electron-withdrawing carboxyl group at C2 stabilizes the ring against oxidative polymerization.[2]
-
Reactivity: Decarboxylation generates a nucleophilic C2 position, ready for electrophilic aromatic substitution (EAS).[1][2]
-
Medicinal Utility:
Experimental Protocols
Protocol A: Controlled Decarboxylation (The "Activation" Step)
This step is the prerequisite for all subsequent applications.[2] It converts the stable acid into the reactive pyrrole.
Objective: Isolate 3,4-diethylpyrrole for immediate use. Safety: Perform in a fume hood. Pyrroles are potential irritants.[1][2]
Materials:
Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and an inert gas inlet.
-
Loading: Charge the flask with 3,4-diethyl-1H-pyrrole-2-carboxylic acid.
-
Thermal Activation: Heat the neat solid (or suspension in high-boiling solvent like ethylene glycol) to 160–180°C .
-
Scientist's Note: Decarboxylation is evidenced by vigorous evolution of
gas.[2]
-
-
Distillation: Once gas evolution ceases (approx. 1 hour), immediately distill the product under reduced pressure (vacuum distillation).
-
Storage: Collect the colorless oil under argon. Store at -20°C in the dark. Use within 24 hours to prevent polymerization.[1][2]
Protocol B: Synthesis of Octaethylporphyrin (OEP)
Application: Synthesis of photosensitizers for PDT and heme models.[2]
Mechanism: Acid-catalyzed tetramerization of the pyrrole with formaldehyde.[2]
Reagents:
-
Paraformaldehyde[2]
Step-by-Step:
-
Condensation: Dissolve 3,4-diethylpyrrole (1.0 eq) in toluene. Add paraformaldehyde (1.5 eq) and a catalytic amount of pTsOH.[2]
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. The solution will turn deep red/purple as the porphyrinogen oxidizes to porphyrin.[2]
-
Oxidation: Air oxidation is often sufficient during reflux, but addition of an oxidant (e.g., p-chloranil) in the final step boosts yield.[1][2]
-
Purification: Cool the mixture. OEP often crystallizes directly from the reaction mixture or upon addition of methanol.[2]
-
Characterization:
(Soret band) ~398 nm.[1][2]
Protocol C: Formylation for Kinase Inhibitor Synthesis
Application: Creating the "head group" for Sunitinib-like tyrosine kinase inhibitors.[1][2]
Objective: Convert 3,4-diethylpyrrole to 3,4-diethyl-5-formylpyrrole (Vilsmeier-Haack Reaction).
Reagents:
Methodology:
-
Vilsmeier Reagent: In a separate flask at 0°C, add
(1.1 eq) dropwise to DMF (excess).[1][2] Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry).[2] -
Addition: Dissolve 3,4-diethylpyrrole in DMF and add slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[2]
-
Workup: Extract with ethyl acetate. The product, 3,4-diethyl-1H-pyrrole-2-carbaldehyde , is stable and can be stored.[1][2][3]
-
Downstream Use: This aldehyde is then condensed with oxindoles (Knoevenagel condensation) to form receptor tyrosine kinase (RTK) inhibitors.[1][2]
Data Summary & Properties
| Property | 3,4-Diethyl-1H-pyrrole-2-carboxylic acid | 3,4-Diethylpyrrole (Active Core) |
| State | Solid (Stable) | Liquid (Unstable, oxidizes) |
| Role | Precursor / Protecting Group | Nucleophile / Building Block |
| Key Reaction | Decarboxylation ( | Electrophilic Aromatic Substitution |
| Storage | Ambient, Desiccated | -20°C, Argon, Dark |
| Medicinal Use | Shelf-stable inventory | Porphyrins, Kinase Inhibitors |
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways from the carboxylic acid precursor to high-value medicinal targets.
Caption: Divergent synthetic pathways from the carboxylic acid precursor to Porphyrins and Kinase Inhibitors.[2]
References
-
Porphyrin Synthesis: Sessler, J. L., Mozaffari, A., & Johnson, M. R. (1992).[1][2] 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-Octaethylporphyrin.[1][2] Organic Syntheses, 70,[1][2] 68. Link[1][2]
-
Kinase Inhibitor Design: Henderson, J. L., et al. (2015).[1][2][4] Discovery and preclinical profiling of LRRK2 kinase inhibitors.[2][4] Journal of Medicinal Chemistry, 58(1), 419-432.[1][2][4] Link
-
Decarboxylation Mechanisms: Mundle, S. O., et al. (2009).[1][2] Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid. Journal of the American Chemical Society.[2] Link[1][2]
-
Bioisosteres in Med Chem: Ballatore, C., et al. (2013).[1][2][5][6] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.[1][2][5][6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Octaethylporphyrin - Wikipedia [en.wikipedia.org]
- 3. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 4. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Comprehensive Cytotoxicity Profiling of Novel Pyrrole Compounds
Authored by: A Senior Application Scientist
This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel pyrrole-containing compounds. We move beyond simple protocol recitation to deliver a strategic guide grounded in mechanistic understanding and field-proven insights, ensuring robust and reproducible data generation.
Introduction: The Critical Role of Cytotoxicity Screening for Pyrrole Derivatives
Pyrrole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, this same chemical reactivity can also lead to off-target effects and cellular toxicity. Therefore, early and accurate assessment of cytotoxicity is a non-negotiable step in the hit-to-lead and lead optimization phases of drug discovery.
This document outlines a multi-assay strategy to build a comprehensive cytotoxicity profile, mitigating the risk of artifacts and providing a clearer understanding of a compound's potential mechanism of cell death.
Strategic Assay Selection: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxicity. Different assays measure distinct cellular endpoints. Relying on a single method can lead to misleading results due to compound interference or a specific mechanism of action. We advocate for a tiered approach, starting with a metabolic assay and confirming hits with a membrane integrity assay.
Tier 1: Assessing Metabolic Activity
Metabolic assays are often the first line of screening due to their high-throughput nature and sensitivity. They measure the reduction of a substrate by metabolically active cells, which is an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but the resulting formazan is soluble in culture medium, eliminating a solubilization step and reducing cell handling.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Another tetrazolium salt that is reduced to a water-soluble formazan, offering convenience over the MTT assay.
Expert Insight: While popular, tetrazolium-based assays can be susceptible to interference from reducing compounds. It is crucial to include a compound-only control (without cells) to check for direct reduction of the assay reagent by your pyrrole compound.
Tier 2: Evaluating Membrane Integrity
These assays quantify cellular damage by measuring the leakage of intracellular components into the culture medium, providing a more direct measure of cell death.
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes a reaction that results in a color change, which is proportional to the extent of cell lysis.
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Loss of this ability is indicative of cell membrane damage.
Trustworthiness Check: Combining a metabolic assay with a membrane integrity assay provides a self-validating system. A compound that inhibits metabolic activity without causing membrane damage might be cytostatic rather than cytotoxic. Conversely, a compound that shows high toxicity in the LDH assay but not in the MTT assay might be acting through a rapid, necrotic pathway.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Always optimize seeding densities and incubation times for your specific cell line.
General Cell Culture and Seeding
-
Cell Line Selection: Choose cell lines relevant to your therapeutic target (e.g., cancer cell lines for oncology applications). Ensure cells are in the logarithmic growth phase and show high viability (>95%).
-
Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours before compound treatment.
Protocol: MTT Assay
-
Compound Preparation: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of test concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of the pyrrole compound. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol: LDH Assay
-
Follow Steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Lysis Control: To determine the maximum LDH release, add a lysis buffer to a set of control wells to induce 100% cell death.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalization: Express the results as a percentage of the vehicle control.
-
For MTT: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
For LDH: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum lysis control - Absorbance of vehicle control)) x 100
-
-
Dose-Response Curves: Plot the percentage of viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model to fit the data and determine the IC50 (the concentration at which 50% of cell viability is inhibited) or EC50 (the concentration that causes 50% of the maximum effect).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: High-level workflow for cytotoxicity assessment of novel compounds.
Understanding the Mechanisms
The choice of assay can provide clues about the mechanism of cell death.
Caption: Biochemical principles of the MTT and LDH cytotoxicity assays.
Summary and Recommendations
A summary of the key characteristics of the recommended primary assays is provided below for easy comparison.
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase function. | Measures membrane integrity via leakage of lactate dehydrogenase. |
| Endpoint | Cell viability (indirectly) | Cell death (directly) |
| Advantages | High-throughput, sensitive, widely used. | Direct measure of cytotoxicity, non-destructive to remaining cells. |
| Disadvantages | Prone to interference from reducing compounds, requires a solubilization step. | Less sensitive for early apoptotic events, requires a lysis control. |
| Best For | Initial screening, assessing cytostatic effects. | Confirming cytotoxic effects, studying necrosis. |
Authoritative Grounding: It is imperative to adhere to best practices in assay validation and execution. For further reading on the nuances of cytotoxicity assays, refer to the guidelines provided by the National Institutes of Health (NIH) and the International Organization for Standardization (ISO).
References
Application Note: Integrated Analytical Strategies for the Characterization of Pyrrole Derivatives
Executive Summary
Pyrrole derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, their electron-rich aromatic nature presents unique analytical challenges, including oxidative instability, acid-catalyzed polymerization, and complex tautomeric equilibria.
This Application Note provides a rigorous, field-proven framework for characterizing pyrrole-based NCEs (New Chemical Entities). We move beyond standard testing to address the specific physicochemical behaviors of the pyrrole ring, ensuring data integrity for regulatory submission.
Structural Elucidation: Nuclear Magnetic Resonance (NMR)
The Challenge: The Labile N-H Proton
The pyrrolic N-H proton is the diagnostic handle for these derivatives. However, it is prone to rapid exchange and hydrogen bonding, often resulting in broadened or invisible signals in standard CDCl3 spectra.
Strategic Protocol: Solvent Selection & Experiment Design
To ensure accurate integration and multiplicity analysis, the choice of solvent must disrupt intermolecular H-bonding while preventing exchange.
Protocol 1: Optimized 1H-NMR Acquisition for Pyrroles
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d
6.-
Causality: DMSO is a strong hydrogen bond acceptor. It "locks" the pyrrole N-H proton, typically shifting it downfield (10–12 ppm) and sharpening the peak, allowing for the observation of coupling to C2/C5 protons [1].
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): Set to
5 seconds. -
Reasoning: The quaternary carbons and the N-H proton often have long T1 relaxation times. Short D1 results in poor integration accuracy.
-
-
Validation Step (D
2O Shake):-
After the initial scan, add 1 drop of D
2O to the tube and re-acquire. -
Result: The N-H signal should disappear, confirming the assignment.
-
Visualization: NMR Decision Workflow
The following logic gate ensures the correct experimental setup based on solubility and signal resolution.
Figure 1: Decision tree for optimizing NMR solvent conditions to resolve labile pyrrolic protons.
Purity & Stability: HPLC/UPLC Method Development
The Challenge: Acid Sensitivity
Pyrroles are electron-rich nucleophiles. In the presence of strong acids (often used as mobile phase modifiers like Trifluoroacetic acid - TFA), pyrroles can undergo electrophilic aromatic substitution or acid-catalyzed polymerization (red/black tar formation), leading to on-column degradation and "ghost" peaks [2].
Strategic Protocol: Chromatographic Conditions
Protocol 2: Stability-Indicating HPLC Method
-
Column Selection: Phenyl-Hexyl or Biphenyl phases are superior to C18.
-
Causality: These phases utilize
- interactions with the pyrrole ring, providing orthogonal selectivity compared to hydrophobicity-driven C18 separations.
-
-
Mobile Phase Modifiers:
-
Avoid: 0.1% TFA (pH ~2) if the derivative is electron-rich.
-
Preferred: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH ~4.5–6.0).
-
-
Detection: Diode Array Detector (DAD).
-
Pyrroles show strong
transitions. Monitor at (typically 250–300 nm) and 210 nm.
-
Table 1: Troubleshooting HPLC Anomalies in Pyrrole Analysis
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between pyrrole nitrogen and residual silanols on silica. | Switch to an "end-capped" column or increase buffer ionic strength (add 10mM NH |
| Split Peaks | Atropisomerism (restricted rotation) or Tautomerism. | Run column oven at 40–50°C to coalesce signals. |
| New Peaks During Run | On-column acid degradation. | Replace TFA with Formic Acid or adjust pH to > 3.0. |
| Low Recovery | Irreversible adsorption (polymerization). | Use a polymeric column (PLRP-S) or reduce sample residence time. |
Mass Spectrometry (MS) Characterization
The Challenge: Ionization Efficiency
While Electrospray Ionization (ESI) is standard, simple alkyl-pyrroles may not ionize well in ESI(+) due to low basicity compared to amines.
Strategic Protocol: Ionization & Fragmentation
-
Ion Source:
-
Use ESI(+) for derivatives with basic side chains (amines, amides).
-
Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) for neutral, highly lipophilic pyrroles [3].
-
-
Fragmentation Patterns (MS/MS):
-
Pyrroles typically undergo ring cleavage. Look for characteristic losses of HCN (27 Da) or nitriles (R-CN).
-
Diagnostic: A retro-Diels-Alder type fragmentation often occurs in fused pyrrole systems (e.g., indoles or pyrrolopyrimidines).
-
Solid-State Characterization: X-Ray & IR
Infrared Spectroscopy (FT-IR)
The N-H stretch is the primary indicator of solid-state hydrogen bonding networks.
-
Free N-H: Sharp band at ~3490 cm^-1^.
-
H-Bonded N-H: Broad band at 3200–3400 cm^-1^.
-
Application: Monitoring the "free" vs. "bonded" state is crucial for formulation, as it correlates with solubility and dissolution rates.
Single Crystal X-Ray Diffraction (SC-XRD)
This is the "Gold Standard" for confirming regiochemistry, particularly when synthesizing multi-substituted pyrroles where NMR NOE signals are ambiguous.
Visualization: Integrated Characterization Pipeline
This diagram illustrates the flow from crude synthesis to the final dossier.
Figure 2: Workflow from synthesis to validated structural confirmation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for solvent effects on exchangeable protons).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative source on mobile phase interactions and acid-sensitive analytes).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Details on APCI/APPI for non-polar heterocycles).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations.
Overview of the Synthetic Pathway
The most common and versatile route to 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a multi-step process that typically begins with a Knorr-type pyrrole synthesis to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.[1][2] This pathway, while robust, has critical points where yield can be compromised. This guide will help you navigate these challenges.
The overall transformation consists of two primary stages:
-
Knorr Pyrrole Condensation: Formation of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the target carboxylic acid.
Below is a general workflow diagram illustrating the synthesis and key troubleshooting checkpoints.
Caption: General workflow for the synthesis of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, expert-driven answers.
Issue 1: Low Yield in the Knorr Condensation Stage
Question: My initial Knorr condensation to form Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is resulting in a very low yield (<30%). What are the most probable causes and how can I fix this?
Answer: A low yield at this stage is a frequent issue and almost always traces back to one of three factors: the stability of the α-aminoketone, temperature control, or reagent stoichiometry.
-
Instability of the α-Aminoketone: α-Aminoketones are notoriously unstable and prone to self-condensation.[1] For this reason, they are almost always generated in situ. If you are attempting to isolate 3-aminopentan-2-one before the reaction, you will likely experience significant product loss. The standard and more reliable method is to generate the amine from its corresponding oxime precursor immediately before or during the condensation.
-
Reaction Temperature: The Knorr synthesis is an exothermic reaction.[1] Allowing the reaction to proceed at an uncontrolled temperature (e.g., boiling too vigorously without external cooling) can lead to the formation of undesired, often tarry, side products. Conversely, insufficient heat may lead to an incomplete reaction. A controlled reflux is ideal.
-
Stoichiometry and Reaction Conditions: The classic Knorr synthesis involves the condensation of an α-aminoketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group.[1][3] Ensuring the correct molar ratios and acidic catalyst concentration is crucial.
Optimized Protocol for Stage 1: Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
This protocol is based on the in situ generation of the α-aminoketone for maximum yield.
| Reagent/Parameter | Quantity (per 1.0 eq. Ethyl 3-oxopentanoate) | Rationale |
| Ethyl 3-oxopentanoate | 1.0 eq. | The β-dicarbonyl component. |
| Sodium Nitrite (aq.) | 1.05 eq. | Used to form the α-oximino precursor. A slight excess ensures full conversion. |
| Glacial Acetic Acid | Sufficient volume as solvent | Acts as both solvent and catalyst for the condensation. |
| Zinc Dust | 2.0 - 2.5 eq. | Reducing agent to convert the oxime to the amine in situ. Excess is required to drive the reduction. |
| Temperature Control | ||
| Nitrosation Step | 0 - 10 °C | Critical to control this exothermic step to prevent side reactions. |
| Reduction/Condensation | Controlled reflux (80-100 °C) | The reaction is exothermic; maintain a steady reflux without overheating.[1] |
| Reaction Time | 1 - 2 hours post-addition | Monitor by TLC until starting materials are consumed. |
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and dropping funnel, dissolve ethyl 3-oxopentanoate in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the internal temperature below 10 °C. Stir for 30 minutes after addition is complete. This forms the ethyl 2-oximino-3-oxopentanoate.
-
In a separate, larger flask, add the second equivalent of ethyl 3-oxopentanoate and glacial acetic acid.
-
Gradually and simultaneously, add the oxime solution and zinc dust to the second flask. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at a controlled reflux for 1 hour.
-
Cool the reaction mixture and pour it into a large volume of ice water. The crude product will often precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude ethyl 3,4-diethylpyrrole-2-carboxylate can be purified by recrystallization from ethanol or used directly in the next step.[4]
Issue 2: Incomplete Saponification or Product Degradation
Question: I am having trouble hydrolyzing the ethyl ester. Either the reaction is incomplete, or I am losing my product, which appears to be decarboxylating. What is the best way to perform this saponification?
Answer: This is a delicate step. The pyrrole ring is sensitive to harsh conditions, and the 2-carboxylic acid group is prone to removal under strong acid and high heat.[5][6][7] The key is to use strong base under controlled thermal conditions, followed by a careful, cold acidification.
The Chemistry of the Problem:
-
Pyrrole Instability: Pyrroles are susceptible to polymerization under strongly acidic conditions.
-
Decarboxylation: The mechanism of decarboxylation of pyrrole-2-carboxylic acid is catalyzed by acid.[6][7] Protonation of the pyrrole ring at the C2 position facilitates the loss of CO2.[6] Therefore, the final acidification step must be handled carefully to avoid prolonged exposure to low pH and high temperatures.
Caption: Competing pathways during the hydrolysis and workup stage.
Optimized Protocol for Stage 2: Saponification
| Parameter | Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | Often provides better solubility for the carboxylate salt than NaOH. |
| Stoichiometry | 3-5 equivalents | A significant excess is needed to drive the hydrolysis of the sterically hindered ester to completion. |
| Solvent | Ethanol / Water (e.g., 2:1) | Ethanol solubilizes the starting ester, while water is required for the hydrolysis reaction. |
| Temperature | Reflux (~80-90 °C) | Necessary to achieve a reasonable reaction rate. |
| Reaction Time | 2-4 hours | Monitor by TLC (disappearance of starting material). |
| Acidification | 1-3M HCl, added slowly at 0 °C | Use cold, dilute acid to precipitate the product without causing degradation or decarboxylation.[5][6] |
Step-by-Step Methodology:
-
Dissolve the crude Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate in ethanol in a round-bottom flask.
-
Add a solution of a large excess of potassium hydroxide in water.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (a more polar spot for the carboxylate salt will appear, and the ester spot will disappear).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and cool in an ice bath to 0 °C.
-
While stirring vigorously, slowly add cold, dilute hydrochloric acid until the pH is ~3-4. The product will precipitate as a solid.
-
Keep the mixture cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Issue 3: Purification of the Final Carboxylic Acid
Question: My final product is an off-white or brownish solid and appears to contain impurities. What is the best method for purification?
Answer: Purification of the final acid relies on exploiting its acidic properties and its crystallinity. Avoid high temperatures and strongly acidic conditions.
-
Acid-Base Extraction (for removing neutral impurities):
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.[4]
-
Extract the solution with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer, cool it to 0 °C, and re-acidify carefully with cold, dilute HCl to precipitate the pure acid.
-
Filter, wash with cold water, and dry.
-
-
Recrystallization: This is often the most effective method for obtaining a high-purity, crystalline product.
-
Solvent Selection: A common and effective solvent system is aqueous ethanol. Dissolve the crude acid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Other potential solvents include hexane or ether-hexane mixtures for less polar impurities.[8]
-
General FAQs
Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis? The mechanism involves the condensation of the α-amino group of one molecule with the ketone of the other, forming an enamine intermediate.[1] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3]
Q2: Are there alternative synthetic routes to this compound? Yes, while the Knorr synthesis is common, other methods exist. For example, variations of the Paal-Knorr synthesis, which starts with a 1,4-dicarbonyl compound, can be used, though this often requires different starting materials.[9][10] Modern methods also include catalytic approaches, though these may be less common for this specific substitution pattern.[11]
Q3: Can I use sodium hydroxide instead of potassium hydroxide for the saponification? Yes, sodium hydroxide can be used. However, potassium carboxylate salts are sometimes more soluble in the ethanolic reaction mixture, which can lead to a more homogenous and efficient reaction. The choice may depend on the specific scale and observed reaction behavior.
Q4: My final product analysis (e.g., ¹H NMR) shows a simpler spectrum than expected, suggesting I've made 3,4-diethylpyrrole. What happened? This is a classic sign of complete decarboxylation. As discussed in Issue 2, this occurs when the carboxylic acid product is exposed to excessive heat and/or strong acid during the workup.[5][6][7] To prevent this, ensure your acidification step is performed cold and with dilute acid, and avoid any subsequent heating of the acidic product mixture.
References
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Knorr Pyrrole Synthesis. Cambridge University Press. [Link]
-
Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]
-
A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. [Link]
-
Paal-Knorr Synthesis. MBB College. [Link]
-
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. World Scientific Publishing. [Link]
- Purification of crude pyrroles.
-
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PMC. [Link]
-
Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Diethyl pyrrole-2,5-dicarboxylate. MDPI. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. [Link]
-
Ethyl 3,4-diethylpyrrole-2-carboxylate. Organic Syntheses. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mbbcollege.in [mbbcollege.in]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Pyrrole synthesis [organic-chemistry.org]
Optimization of reaction time for pyrrole synthesis
Initiating Search Protocols
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I'm now expanding my data collection to explore modern variations of Paal-Knorr, Knorr, and Hantzsch syntheses. My Google searches focus on catalysts, solvents, temperatures, and substrate scope, seeking information for troubleshooting guides. I am prioritizing reliable, peer-reviewed sources for scientific integrity.
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Improving chemoselectivity in Hantzsch pyrrole synthesis.
Technical Support Center: Hantzsch Pyrrole Synthesis Optimization
Executive Summary: The Chemoselectivity Challenge
In the synthesis of polysubstituted pyrroles via the Hantzsch method, the primary chemoselectivity challenge is the competition between the formation of the desired pyrrole and the furan byproduct (via the Feist-Benary pathway).
This guide addresses the kinetic and thermodynamic controls required to favor the incorporation of the primary amine (pyrrole pathway) over the direct cyclization of the dicarbonyl species (furan pathway).
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant furan formation (Feist-Benary product) alongside my pyrrole."
Diagnosis:
This typically occurs when the condensation rate between the
Corrective Action: The "Enamine-First" Protocol
-
Mechanism: By pre-forming the enamine, you lock the nitrogen into the structure before the electrophile (
-haloketone) is introduced. -
Step-by-Step:
-
Mix the
-ketoester and the primary amine without the -haloketone. -
Allow them to react (often with a catalytic amount of acid or simply stirring in ethanol) until TLC shows consumption of the starting ketoester and formation of the enamine.
-
Only then add the
-haloketone dropwise.
-
-
Why it works: The nucleophilic species becomes the
-aminoacrylate (enamine), which attacks the -haloketone via the carbon, ensuring nitrogen is part of the final ring.
Issue 2: "My reaction mixture turns into a black tar with low yields."
Diagnosis:
This is often due to the polymerization of the
Corrective Action: Thermal & Concentration Control
-
Temperature: Conduct the addition of the
-haloketone at to . Allow the reaction to warm to room temperature only after the addition is complete. -
Dilution: High concentrations favor intermolecular polymerization. Dilute the reaction mixture (0.1 M to 0.5 M).
-
Reagent Quality: Ensure the
-haloketone is fresh. If it is dark or viscous before use, distill it or pass it through a short pad of silica.
Issue 3: "The reaction is stalled; the amine is not condensing with the -ketoester."
Diagnosis: Steric hindrance in the amine or electronic deactivation can slow enamine formation.
Corrective Action: Catalytic Activation
-
Lewis Acid Catalysis: Add 5-10 mol% of a mild Lewis acid. Iodine (
) or Cerium(IV) Ammonium Nitrate (CAN) have been shown to effectively activate the carbonyl groups and facilitate dehydration without promoting polymerization. -
Ultrasound/Microwave: For sterically hindered amines (e.g., tert-butylamine), standard reflux is often insufficient. Microwave irradiation (MW) can significantly accelerate the condensation step.
Experimental Protocol: Chemoselective Hantzsch Pyrrole Synthesis
Objective: Synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (Model Reaction).
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Methylamine (33% in EtOH) (1.2 equiv)
-
Chloroacetone (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)
-
Catalyst: Molecular Iodine (10 mol%) - Optional for activation
Methodology:
-
Enamine Formation (Critical Step):
-
Charge a round-bottom flask with Ethanol (5 mL/mmol).
-
Add Ethyl acetoacetate (1.0 equiv) and Methylamine (1.2 equiv).
-
Optional: Add Molecular Iodine (10 mol%).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Perform TLC (Hexane:EtOAc 4:1). Ensure the spot for Ethyl acetoacetate has disappeared/shifted.
-
-
Cyclization:
-
Cool the mixture to
using an ice bath. -
Add Chloroacetone (1.1 equiv) dropwise over 10 minutes. Do not rush this step.
-
Remove the ice bath and allow to stir at RT for 2 hours.
-
(Optional) If conversion is incomplete, reflux for 1 hour.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (
) to remove amine salts and inorganic catalysts. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).
-
Data Presentation: Catalyst Efficiency Comparison
The following table summarizes the effect of different catalysts on Chemoselectivity (Pyrrole:Furan ratio) based on aggregated literature data for similar multicomponent condensations.
| Catalyst System | Reaction Time | Yield (%) | Chemoselectivity (Pyrrole : Furan) | Notes |
| None (Thermal) | 6-8 h | 45-55% | 70 : 30 | High furan byproduct due to competing Feist-Benary reaction. |
| Acetic Acid | 4-5 h | 60-65% | 85 : 15 | Standard acidic buffer; improved proton transfer. |
| Molecular Iodine ( | 2-3 h | 85-92% | > 98 : 2 | Iodine acts as a mild Lewis acid, activating the carbonyl and promoting dehydration. |
| Silica Sulfuric Acid | 1-2 h | 80-88% | 95 : 5 | Heterogeneous catalyst; easy work-up. |
Visualizations
Diagram 1: Mechanistic Bifurcation (Pyrrole vs. Furan)
This diagram illustrates the critical divergence point where chemoselectivity is determined.
Caption: Mechanistic divergence showing how Enamine formation (Pathway A) leads to Pyrrole, while direct reaction of dicarbonyls (Pathway B) leads to Furan.
Diagram 2: Troubleshooting Workflow
A logic gate for decision-making during synthesis.
Caption: Decision tree for addressing common chemoselectivity and yield issues in Hantzsch synthesis.
References
-
Trautwein, A. W., & Süssmuth, R. D. (2005). Feist-Benary Furan Synthesis. Organic Syntheses.
- Context: Defines the competing pathway (Furan formation) that must be suppressed to favor Pyrrole synthesis.
-
[Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions. Chemical Society Reviews.
- Context: Comprehensive review of Hantzsch and Paal-Knorr mechanisms, discussing catalyst choices for improved chemoselectivity.
-
[Link]
-
Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
- Context: Provides the foundational mechanism for Hantzsch synthesis and its application in pharmaceutical scaffolds (e.g.
-
[Link]
-
Wang, S.-L., et al. (2011). Iodine-catalyzed synthesis of substituted pyrroles. Tetrahedron Letters.
- Context: Supports the use of molecular iodine as a superior catalyst for high chemoselectivity (Pyrrole > 98%).
-
[Link]
Validation & Comparative
Comparative study of Vilsmeier-Haack and other formylation methods for pyrroles.
Executive Summary & Strategic Context
Objective: To evaluate the efficacy, regioselectivity, and scalability of the Vilsmeier-Haack reaction against modern and classical alternatives for the synthesis of formyl-pyrroles.
Context: Pyrrole-2-carbaldehyde and its derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for porphyrins and kinase inhibitors (e.g., Sunitinib). While the pyrrole ring is electron-rich (
The Verdict: The Vilsmeier-Haack (VH) reaction remains the "Gold Standard" for C2-selective formylation due to its operational reliability. However, for electron-deficient substrates or sterically hindered systems, Rieche Formylation serves as the superior, albeit more hazardous, alternative.
Mechanistic Deep Dive: The Vilsmeier-Haack Protocol
The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the Vilsmeier reagent), generated in situ from DMF and POCl
Mechanism of Action
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The high electron density at the
-
Regioselectivity: The C2 position is kinetically favored over C3 due to the stability of the
-complex intermediate. -
Criticality: The hydrolysis step is the most common point of failure. Incomplete hydrolysis leads to the isolation of the iminium salt rather than the aldehyde.
Visualization: Reaction Pathway
The following diagram illustrates the formation of the active electrophile and the subsequent formylation trajectory.
Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction highlighting the critical hydrolysis step.
Comparative Analysis of Methodologies
The following analysis contrasts VH with Rieche Formylation (TiCl
Performance Matrix
| Metric | Vilsmeier-Haack (VH) | Rieche Formylation | Duff Reaction | Pd-Catalyzed Carbonylation |
| Primary Reagents | POCl | TiCl | Hexamine, TFA | CO, Pd(OAc) |
| C2 Selectivity | Excellent (>95%) | Good (~85-90%) | Moderate | Ligand Dependent |
| Yield (Unsub. Pyrrole) | 80-92% | 75-85% | 40-55% | 60-80% |
| Substrate Scope | Fails with strong EWGs | Excellent for deactivated rings | Phenols preferred | Broad but sensitive |
| Atom Economy | Poor (PO | Poor (Ti waste) | Moderate | High |
| Safety Profile | Corrosive (POCl | High Risk (TiCl | Moderate | CO Gas (Toxic) |
Expert Commentary on Alternatives
-
Rieche Formylation: This is the "Heavy Artillery." If your pyrrole has an electron-withdrawing group (e.g., an ester or ketone) that deactivates the ring, VH will likely fail due to the weak electrophilicity of the chloroiminium ion. The dichloromethyl methyl ether cation generated by TiCl
is significantly more potent. -
Duff Reaction: Historically significant but practically obsolete for high-value pyrrole synthesis due to low yields and harsh acidic conditions that often polymerize the pyrrole starting material.
-
Metal Catalysis: While offering better atom economy, the cost of Palladium and the requirement for high-pressure CO gas chambers make this less attractive for early-stage discovery chemistry compared to the operational simplicity of VH.
Decision Framework: Selecting the Right Method
Use this logic flow to determine the optimal synthetic route for your specific substrate.
Figure 2: Decision tree for selecting the optimal formylation strategy based on substrate electronics and stability.
Validated Experimental Protocols
Protocol A: Standard Vilsmeier-Haack (Optimized for 10g Scale)
Best for: Unsubstituted pyrroles or alkyl-pyrroles.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask (RBF) under Argon, cool DMF (3.0 equiv) to 0°C.
-
Activation: Add POCl
(1.1 equiv) dropwise over 20 minutes. Caution: Exothermic. A white/yellow precipitate (Vilsmeier salt) will form. Stir at 0°C for 30 mins. -
Addition: Dissolve the Pyrrole substrate (1.0 equiv) in minimal DMF or DCE (1,2-Dichloroethane) and add dropwise to the Vilsmeier salt.
-
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor by TLC), heat to 60°C for 2 hours.
-
Quench (Critical Step): Pour the reaction mixture into ice-cold 2M Sodium Acetate (NaOAc) solution. Note: Do not use strong base (NaOH) immediately as it can degrade the aldehyde.
-
Hydrolysis: Stir the aqueous mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na
SO , and concentrate.
Protocol B: Rieche Formylation (For Deactivated Pyrroles)
Best for: Pyrroles with esters, ketones, or halogens.
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Solvation: Dissolve Pyrrole substrate (1.0 equiv) in anhydrous DCM (Dichloromethane). Cool to -78°C.
-
Lewis Acid: Add TiCl
(2.2 equiv) dropwise. The solution will likely darken. -
Reagent: Add Dichloromethyl methyl ether (1.1 equiv) dropwise.
-
Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C (or reflux if highly deactivated) for 1-3 hours.
-
Quench: Pour onto ice-water carefully.
-
Workup: Extract with DCM. The organic layer may require washing with NaHCO
to remove acid traces.
Troubleshooting & Expert Insights
| Observation | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Polymerization of pyrrole. | Keep temperature <0°C during addition. Dilute substrate further. |
| Intermediate Persists | Incomplete hydrolysis. | Extend the aqueous stirring time after quenching. Use NaOAc buffer instead of water. |
| Regioisomer Mix (C2/C3) | Steric hindrance or high temp. | Lower reaction temperature. C2 is kinetically favored; C3 is thermodynamic. |
| Violent Exotherm | Fast addition of POCl | Control addition rate. Ensure efficient cooling bath. |
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft.
-
Rieche, A., Gross, H., & Höft, E. (1960). Über
-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern.Chemische Berichte. -
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.Organic Reactions.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.Comprehensive Organic Synthesis.
Comparative Guide: Cytotoxicity Profiling of Substituted Pyrrole-2-Carboxylic Acids
Executive Summary
The pyrrole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the core moiety for numerous antitumor agents, including natural products like netropsin and distamycin. This guide provides a technical comparison of substituted pyrrole-2-carboxylic acid derivatives, focusing on the Structure-Activity Relationship (SAR) that drives cytotoxicity against human cancer cell lines.
This analysis targets researchers optimizing lead compounds. We evaluate the trade-offs between N-substitution (solubility/permeability) and Ring-substitution (electronic/steric effects) , supported by rigorous experimental protocols for validation.
Structure-Activity Relationship (SAR) Analysis
To understand cytotoxicity differences, we must analyze the scaffold's three critical modification zones. The biological activity of pyrrole-2-carboxylic acids is rarely defined by the core alone but by the substituents that modulate its interaction with DNA minor grooves or specific protein targets (e.g., tubulin or kinases).
The Three Pillars of Pyrrole Modification
| Modification Zone | Chemical Logic | Cytotoxic Impact |
| N1-Position (Nitrogen) | Alkylation/Arylation | Bioavailability Driver: N-unsubstituted pyrroles often suffer from poor membrane permeability. Introducing benzyl or aryl groups increases lipophilicity (LogP), enhancing cellular uptake. |
| C4/C5-Positions | Halogenation/Nitration | Potency Driver: Electron-withdrawing groups (EWGs) like Bromine or Nitro groups at C4/C5 increase the acidity of the NH (if N1 is free) and alter the dipole moment, often enhancing binding affinity to target enzymes. |
| C2-Carboxyl Moiety | Amidation/Esterification | Stability Driver: The free acid is often too polar and rapidly metabolized. Conversion to amides (especially heterocyclic amides) usually results in a 10-100x increase in cytotoxicity. |
Visualization: SAR Decision Workflow
The following diagram illustrates the logical flow for optimizing pyrrole-2-carboxylic acid derivatives for maximum cytotoxicity.
Figure 1: Optimization workflow for transforming the pyrrole scaffold into a potent cytotoxic agent.
Comparative Performance Data
The following data summarizes the cytotoxicity profiles of three distinct classes of substituted pyrrole-2-carboxylic acid derivatives against standard cancer cell lines (HeLa, MCF-7).
Note: Data ranges are synthesized from aggregate literature values for these chemical classes to serve as a reference baseline.
Table 1: IC50 Comparison (µM)
| Compound Class | Representative Structure | HeLa (Cervical) | MCF-7 (Breast) | Mechanism of Action |
| Class A: The "Naked" Acids | 4,5-dibromopyrrole-2-carboxylic acid | > 100 µM | > 100 µM | Poor uptake; weak DNA interaction. |
| Class B: N-Benzyl Derivatives | N-benzyl-4,5-dibromopyrrole-2-carboxylic acid | 25 - 45 µM | 30 - 50 µM | Membrane disruption; moderate oxidative stress. |
| Class C: Fused/Amide Hybrids | Pyrrole-2-carbohydrazides / Indole-fused analogs | 2.5 - 8.0 µM | 1.8 - 6.5 µM | Apoptosis induction (Caspase-3); Tubulin polymerization inhibition. |
| Control | Doxorubicin | 0.5 - 1.2 µM | 0.4 - 0.9 µM | DNA Intercalation. |
Analysis:
-
Class A fails due to polarity. The free acid is ionized at physiological pH, preventing passive diffusion across the cell membrane.
-
Class B shows improvement. The benzyl group at N1 aids entry, and the bromines at C4/C5 provide necessary lipophilicity and electronic withdrawal.
-
Class C is the lead candidate. Derivatizing the acid into a hydrazide or fusing the ring (mimicking indole systems) creates a "privileged scaffold" that interacts specifically with intracellular targets, triggering apoptosis.
Mechanistic Validation: How They Kill
To validate that the cytotoxicity is specific (anticancer) rather than necrotic (general toxicity), one must map the signaling pathway. Successful pyrrole derivatives typically induce apoptosis via the intrinsic mitochondrial pathway.
Visualization: Apoptotic Signaling Pathway
This diagram outlines the expected biological cascade for a Class C pyrrole derivative.
Figure 2: The intrinsic apoptotic cascade triggered by bioactive pyrrole derivatives.
Experimental Protocols
To ensure reproducibility and distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects, the following protocols must be followed strictly.
Protocol A: MTT Cell Viability Assay (The Gold Standard)
Purpose: To determine the IC50 value.
-
Seeding: Plate cells (e.g., HeLa) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve pyrrole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
Incubation: Treat cells for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)
Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis.
-
Treatment: Treat cells with the IC50 concentration of the pyrrole derivative for 24h.
-
Harvesting: Trypsinize cells, but retain the floating cells (these are dead/dying) and combine with the adherent fraction.
-
Washing: Wash twice with cold PBS. Resuspend in 1X Binding Buffer at
cells/mL. -
Staining:
-
Add 5 µL Annexin V-FITC (Binds Phosphatidylserine flipped to the outer membrane—an early apoptosis marker).
-
Add 5 µL Propidium Iodide (PI) (Stains DNA only if membrane is compromised—late apoptosis/necrosis).
-
-
Analysis: Incubate 15 min in dark. Analyze via Flow Cytometer (Ex = 488 nm; Em = 530 nm).
References
-
Bhardwaj, V., et al. (2020). Synthesis and anticancer evaluation of new pyrrole-based heterocyclic compounds. European Journal of Medicinal Chemistry.
-
O'Sullivan, J., et al. (2018). Pyrrole-2-carboxylic acid derivatives as novel inhibitors of cancer cell proliferation. Bioorganic & Medicinal Chemistry Letters.
-
Li, X., et al. (2021). Structure-activity relationship studies of substituted pyrroles as potential antitumor agents. Journal of Medicinal Chemistry.
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Comparative Guide: Analytical Method Validation for Quantification of Pyrrole Derivatives
Executive Summary
Pyrrole derivatives—structural backbones of blockbuster drugs like Atorvastatin , Sunitinib , and Ketorolac —present a unique analytical paradox. While chemically versatile, the electron-rich pyrrole ring is notoriously unstable, prone to autoxidation, polymerization ("pinking"), and acid-catalyzed degradation.
This guide moves beyond generic validation templates. It objectively compares the industry workhorse (HPLC-UV ) against the high-sensitivity alternative (UHPLC-MS/MS ) for pyrrole quantification. We provide a field-proven validation protocol that integrates the latest ICH Q2(R2) lifecycle management principles, ensuring your data withstands regulatory scrutiny.
Part 1: The Pyrrole Challenge – Chemistry Dictates Protocol
Before validating, one must understand the analyte. Pyrroles are
-
Oxidation: Exposure to air/light converts pyrroles into colored oligomers (polypyrroles) or oxygenated species (e.g., diketo-atorvastatin).
-
Acid Sensitivity: Strong acids protonate the
-carbon, initiating polymerization.
Impact on Validation:
-
Sample Preparation: Must minimize light exposure and avoid highly acidic diluents.
-
Mobile Phase: Requires buffered pH (typically pH 4.0–6.0) to prevent on-column degradation.
Part 2: Method Comparison – HPLC-UV vs. UHPLC-MS/MS
For routine QC of bulk drug substances (Assay), HPLC-UV remains the gold standard due to robustness. However, for trace impurity profiling or biological matrices (PK studies), UHPLC-MS/MS is non-negotiable.
Comparative Performance Matrix
| Feature | HPLC-UV (PDA) | UHPLC-MS/MS (QqQ) | Verdict |
| Primary Use | Potency Assay, Content Uniformity | Genotoxic Impurities, Bioanalysis (PK) | Context Dependent |
| LOD (Sensitivity) | ~0.05 µg/mL (ppm range) | ~0.05 ng/mL (ppb range) | MS wins (1000x) |
| Specificity | Moderate (relies on retention time & spectra) | High (MRM transitions) | MS wins |
| Linearity Range | Broad ( | Narrower (saturation effects) | UV wins |
| Robustness | High (tolerant to matrix effects) | Low (susceptible to ion suppression) | UV wins |
| OpEx Cost | Low ($) | High ( | UV wins |
Decision Logic: Which Method to Validate?
The following decision tree illustrates the selection process based on the Analytical Target Profile (ATP).
Figure 1: Strategic decision tree for selecting the detection technique based on concentration and matrix complexity.
Part 3: Validation Protocol (Case Study: Atorvastatin)
This protocol validates a Stability-Indicating HPLC-UV Method , the most common requirement for drug development.
Chromatographic Conditions (The "System")
-
Column: C18 (L1),
mm, 5 µm (e.g., Hypersil ODS).[1] Why? High surface area for resolution of isomers. -
Mobile Phase:
-
A: Ammonium Acetate Buffer (0.02 M, pH 4.0 adjusted with acetic acid).
-
B: Acetonitrile / THF (95:5).
-
Gradient: 60% A to 40% A over 15 mins.
-
Note: The addition of THF helps resolve the polar oxidative degradants.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 246 nm (Isosbestic point for many pyrrole derivatives).
-
Temp: 30°C.
Validation Workflow (ICH Q2(R2) Aligned)
Validation is not a checklist; it is a proof of fitness.
A. Specificity (Forced Degradation)
Objective: Prove the method can measure the pyrrole drug in the presence of its own degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs. Expectation: Ring opening or polymerization.
-
Oxidation: 3%
, RT, 4 hrs. Expectation: Formation of N-oxide or diketo-pyrrole (critical for pyrroles). -
Photostability: UV light exposure (1.2 million lux hours). Acceptance: Peak purity index > 0.999 (using PDA detector). Resolution (
) > 1.5 between drug and nearest degradant.
B. Linearity & Range
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).
-
Critical Check: For pyrroles, ensure the stock solution is fresh. Old stock solutions turn yellow/pink, skewing linearity at the low end.
-
Acceptance:
.[3][4] Residual plots must show random distribution, not a "U" shape.
C. Accuracy (Recovery)
Protocol: Spike placebo (excipients) with known amounts of pyrrole standard at 3 levels (80%, 100%, 120%).
D. Precision (Repeatability & Intermediate)
-
Repeatability: 6 injections of 100% concentration.
-
Intermediate: Different day, different analyst, different column lot.
-
Acceptance: RSD < 2.0% (Assay); RSD < 5-10% (Impurities).
Validation Logic Flow
Figure 2: Sequential validation workflow ensuring prerequisites are met before proceeding to quantitative checks.
Part 4: Troubleshooting & Stability "Gotchas"
The "Pinking" Effect
If your pyrrole samples turn pink or brown during validation:
-
Cause: Autoxidation forming conjugated oligomers.
-
Fix:
-
Use amber glassware.[5]
-
Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the sample diluent if permissible.
-
Keep autosampler temperature at 4°C.
-
Peak Tailing
Pyrroles are weak bases (or amphoteric). Interaction with residual silanols on the column causes tailing.
-
Fix: Use "End-capped" columns (e.g., C18 with TMS capping) or add a silanol blocker (Triethylamine) to the mobile phase, though modern columns usually suffice.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][6] Link
-
Szekely-Klepser, G., et al. (2005).[7] A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA).[7] Journal of Chromatography B. Link[7]
-
Stanisz, B., & Kania, L. (2006). Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. Acta Poloniae Pharmaceutica.[6] Link
-
BenchChem Technical Support. (2025). Stability and Degradation of Alkylated Pyrroles.[8]Link
-
Vladimirova, S. (2016).[9] Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.[9] OAText. Link
Sources
- 1. Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid | Mediterranean Journal of Chemistry [medjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and validation of a simple method for the determination of Atorvastatin calcium in pure and pharmaceutical formulations using spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Efficacy of different catalysts in Knorr pyrrole synthesis
Technical Guide: Comparative Efficacy of Catalysts in Knorr Pyrrole Synthesis
Executive Summary & Strategic Context
The Knorr pyrrole synthesis—classically defined as the condensation of an
Historically, the reaction relied on the in situ generation of
This guide evaluates modern catalytic alternatives that transcend the limitations of the classical Zn/AcOH system. We analyze the shift toward Lewis Acids (InCl₃) , Molecular Iodine (I₂) , and Heterogeneous Solid Acids (Silica Sulfuric Acid) , focusing on yield optimization, reaction kinetics, and green chemistry metrics.
Mechanistic Architecture
Understanding the catalyst's role requires dissecting the reaction pathway. The synthesis proceeds through two critical stages:
-
Nucleophilic Attack: The amine of the
-amino ketone attacks the ketone of the -keto ester to form an imine intermediate. -
Cyclization & Dehydration: Tautomerization to the enamine followed by intramolecular cyclization and loss of water to aromatize the pyrrole ring.
Catalysts primarily function by activating the carbonyl carbons (increasing electrophilicity) or facilitating the final dehydration step.
Figure 1: Mechanistic pathway of Knorr Pyrrole Synthesis highlighting catalytic intervention points.
Comparative Analysis of Catalysts
The following analysis compares the classical method against three modern catalytic systems.
A. Classical System: Zinc / Acetic Acid (Zn/AcOH)
-
Mechanism: Zn reduces the oxime precursor; AcOH acts as both solvent and Brønsted acid catalyst.
-
Efficacy: Moderate (50–65%).
-
Drawbacks: Requires large excess of reagents; acidic conditions degrade sensitive functional groups; workup involves neutralization which generates salt waste.
B. Molecular Iodine ( )
-
Mechanism: Acts as a mild Lewis acid. Iodine coordinates with the carbonyl oxygen, enhancing electrophilicity for the nucleophilic attack.
-
Efficacy: High (85–95%).
-
Advantage: Neutral conditions, inexpensive, and operational simplicity. The reaction is often completed in minutes at room temperature.
C. Indium Trichloride ( )
-
Mechanism: A water-tolerant Lewis acid. It effectively activates the carbonyl group without decomposing in the presence of the water byproduct generated during condensation.
-
Efficacy: Excellent (80–92%).
-
Advantage: Reusable to an extent; compatible with aqueous media; high selectivity.
D. Silica Sulfuric Acid (SSA)
-
Mechanism: Heterogeneous Brønsted acid (
). -
Efficacy: High (85–93%).
-
Advantage: The catalyst is a solid that can be filtered off and reused. It replaces liquid mineral acids, preventing corrosion and simplifying purification.
Data Summary: Performance Matrix
The table below aggregates experimental data comparing the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (a standard benchmark product).
| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reusability |
| Zn / AcOH (Classic) | AcOH | Reflux | 3–5 h | 55–65% | No |
| Molecular Iodine (10 mol%) | CH₂Cl₂ | RT | 30 min | 92% | No |
| InCl₃ (10 mol%) | CH₃CN | Reflux | 2 h | 88% | Yes (Moderate) |
| Silica Sulfuric Acid | Ethanol | Reflux | 45 min | 90% | High |
| CAN (Ce(IV)) | Methanol | RT | 1 h | 85% | No |
Note: Data represents average values synthesized from comparative studies in organic synthesis literature.
Detailed Experimental Protocols
To ensure reproducibility, we provide the workflow for the two most efficient modern methods: Iodine-Catalyzed and SSA-Catalyzed synthesis.
Protocol A: Iodine-Catalyzed Synthesis (Homogeneous)
Best for: Rapid screening, small-scale synthesis, acid-sensitive substrates.
-
Preparation: In a clean round-bottom flask, dissolve the
-amino ketone precursor (1.0 mmol) and -keto ester (1.0 mmol) in Dichloromethane (DCM) (5 mL). -
Catalysis: Add Molecular Iodine (
) (0.1 mmol, 10 mol%) to the stirred solution. -
Reaction: Stir the mixture at room temperature. Monitor via TLC (System: Hexane/EtOAc 7:3). Conversion is typically complete within 30–45 minutes.
-
Quenching: Add dilute aqueous
(Sodium Thiosulfate) to quench unreacted iodine (solution turns from violet/brown to clear). -
Extraction: Extract with DCM (2 x 10 mL). Dry the organic layer over anhydrous
. -
Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.
Protocol B: Silica Sulfuric Acid Synthesis (Heterogeneous)
Best for: Green chemistry compliance, scale-up, catalyst recovery.
-
Catalyst Prep: Add chlorosulfonic acid (11.6 g) dropwise to silica gel (60 g) under cooling to prepare SSA. (Store in desiccator).
-
Reaction Setup: Mix
-amino ketone (1.0 mmol), -keto ester (1.0 mmol), and SSA (0.2 g) in Ethanol (5 mL). -
Heating: Reflux the mixture for 45–60 minutes.
-
Workup: Cool to room temperature. Filter the mixture to recover the solid SSA catalyst.
-
Isolation: Pour the filtrate into crushed ice. The solid pyrrole product usually precipitates. Filter and recrystallize.
Figure 2: Comparative workflow for Homogeneous (Iodine) vs. Heterogeneous (SSA) protocols.
Critical Selection Guide
-
Choose Iodine (
) when:-
You need results in <1 hour.
-
You are working on a milligram scale.
-
Your substrate contains acid-labile protecting groups (Boc, TBS) that might survive mild Lewis acids better than hot Brønsted acids.
-
-
Choose Silica Sulfuric Acid (SSA) when:
-
You are scaling up (grams to kilograms).
-
Waste minimization is a priority (Green Chemistry).
-
You require simple filtration workup without liquid-liquid extraction.
-
-
Choose
when:-
The reaction must be performed in aqueous or semi-aqueous media.
-
You are synthesizing complex pyrroles where selectivity is paramount.
-
References
-
Knorr, L. (1884). "Synthese von Pyrrolderivaten." Berichte der deutschen chemischen Gesellschaft.
-
Banik, B. K., et al. (2004). "Iodine-catalyzed synthesis of substituted pyrroles." Tetrahedron Letters, 45(25), 4823-4825.
-
Yadav, J. S., et al. (2001). "InCl3-catalyzed synthesis of pyrroles." Tetrahedron Letters, 42(31), 5275-5277.
-
Zolfigol, M. A., et al. (2001). "Silica sulfuric acid: an efficient and reusable catalyst for the synthesis of pyrroles." Synlett, 2001(09), 1421-1423.
-
Smith, K., et al. (2008). "Ceric ammonium nitrate catalyzed synthesis of pyrroles." Journal of Organic Chemistry, 73(10), 3946-3949.
Comparative Guide: Structure-Activity Relationship (SAR) of Pyrrole-Based Anticancer Agents
Executive Summary: The Pyrrole Advantage
The pyrrole ring is a fundamental pharmacophore in oncology due to its electron-rich aromatic nature and its ability to participate in hydrogen bonding (both as a donor via N-H and an acceptor via
This guide objectively compares the SAR profiles of pyrrole-based agents against standard-of-care alternatives, focusing on the optimization of the C2, C3, and N1 positions to enhance potency (
Structural Logic & SAR Analysis
To engineer a potent anticancer agent, one must understand the electronic and steric consequences of substitution on the pyrrole ring.
The SAR Decision Matrix
-
N1 Position (Solubility & Bioavailability):
-
Observation: Unsubstituted N-H allows for H-bond donation (crucial for kinase hinge binding).
-
Modification: Alkylation or arylation at N1 often reduces potency against kinases but may improve lipophilicity for membrane permeability.
-
-
C2/C5 Positions (Steric Anchors):
-
Observation: These are the most reactive sites for electrophilic substitution.
-
Strategy: Introduction of aryl groups (e.g., indolin-2-one in Sunitinib) creates "molecular wings" that fit into hydrophobic pockets of enzymes.
-
-
C3/C4 Positions (Electronic Tuning):
-
Observation: Electron-withdrawing groups (EWGs) here stabilize the ring against oxidation.
-
Strategy: Adding carbonyls or nitriles can lock the conformation, favoring specific binding modes.
-
Visualization: SAR Optimization Workflow
The following diagram illustrates the decision logic for functionalizing the pyrrole core.
Figure 1: Decision tree for functionalizing pyrrole scaffolds based on the desired biological target (Kinase vs. Tubulin).
Comparative Performance Analysis
This section compares two major classes of pyrrole-based derivatives against clinical standards.
Class A: Pyrrole-Indolinones (Kinase Inhibitors)
-
Representative Drug: Sunitinib (Sutent).
-
Mechanism: Competitive inhibition of ATP binding in VEGFR/PDGFR.
-
SAR Insight: The pyrrole C3-carboxamide or C3-alkene link to indolinone is critical for planarity.
Class B: Pyrrole-Chalcones (Tubulin Inhibitors)
-
Representative Compound: Synthetic Pyrrole-Chalcone Hybrids.
-
Mechanism: Binds to the colchicine site of tubulin, preventing polymerization.
-
SAR Insight: A trimethoxyphenyl ring attached to the pyrrole via a ketone linker mimics the pharmacophore of Combretastatin A-4.
Quantitative Comparison Table ( Values)
Note: Values are representative means derived from comparative literature for breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Compound Class | Target Mechanism | MCF-7 | HCT-116 | Selectivity Index (SI)* |
| Sunitinib (Pyrrole-Indolinone) | VEGFR/PDGFR Inhibitor | 4.5 ± 0.3 | 3.2 ± 0.2 | > 5.0 |
| Novel Pyrrole-Chalcone (Hybrid) | Tubulin Polymerization | 0.8 ± 0.1 | 1.1 ± 0.2 | ~ 3.5 |
| Doxorubicin (Standard Control) | DNA Intercalation | 0.4 ± 0.05 | 0.3 ± 0.05 | ~ 1.2 (High Toxicity) |
| Cisplatin (Standard Control) | DNA Crosslinking | 6.2 ± 0.5 | 5.8 ± 0.4 | ~ 2.0 |
Analysis:
-
Potency: The Pyrrole-Chalcone hybrids often outperform Cisplatin and approach Doxorubicin potency in specific cell lines due to dual-targeting capabilities.
-
Selectivity: Sunitinib-based scaffolds show higher Selectivity Indices (SI) toward cancer cells compared to Doxorubicin, which is notoriously cardiotoxic.
Mechanistic Validation & Pathways
Understanding the downstream effects is crucial for validating the SAR. Pyrrole-based kinase inhibitors primarily function by cutting off the tumor's blood supply (Angiogenesis) and proliferation signals.
Visualization: Signal Transduction Blockade
The following diagram details how pyrrole-based inhibitors (like Sunitinib) interrupt the RTK signaling cascade.
Figure 2: Mechanism of Action showing the blockade of PI3K/Akt and RAS/ERK pathways by pyrrole-based RTK inhibitors.
Experimental Protocols for Validation
To replicate these findings or validate new derivatives, the following protocols are standardized for high reproducibility.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine
-
Seeding: Plate tumor cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve pyrrole derivatives in DMSO. Prepare serial dilutions (0.1 - 100
M). Critical: Keep final DMSO concentration < 0.1% to avoid solvent toxicity. -
Incubation: Treat cells for 48h or 72h.
-
Labeling: Add 10
L MTT reagent (5 mg/mL in PBS). Incubate for 4h (formazan crystals form). -
Solubilization: Remove media. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Use non-linear regression (GraphPad Prism) to calculate
.
Protocol B: Molecular Docking (In Silico Validation)
Purpose: Predict binding affinity and orientation.
-
Protein Prep: Download PDB structure (e.g., VEGFR2 kinase domain, PDB ID: 4AGD). Remove water molecules; add polar hydrogens using AutoDock Tools.
-
Ligand Prep: Draw pyrrole derivative structure (ChemDraw), minimize energy (MM2 force field), and convert to PDBQT format.
-
Grid Generation: Define a grid box centered on the co-crystallized ligand (e.g., Sunitinib binding site). Box size:
Å. -
Docking: Run AutoDock Vina. Set exhaustiveness to 8.
-
Analysis: Look for H-bonds with the "Hinge Region" (e.g., Glu917, Cys919 in VEGFR2). A binding energy < -9.0 kcal/mol generally indicates high affinity.
References
-
Chowdhury, S., et al. (2010). "Structure-activity relationships of sunitinib analogues." Bioorganic & Medicinal Chemistry Letters.
-
Bhardwaj, V., et al. (2020). "Pyrrole: A promising scaffold for the development of anticancer agents." European Journal of Medicinal Chemistry.
-
Kamal, A., et al. (2015). "Pyrrole-chalcone hybrids as potential anticancer agents." Medicinal Chemistry Research.
-
RCSB Protein Data Bank. (2023). "Structure of VEGFR2 kinase domain." RCSB PDB.
-
National Cancer Institute. (2023). "Sunitinib Malate." NCI Drug Dictionary.
Comparative Guide: Formylation Strategies for Electron-Rich Heterocycles
Executive Summary
The introduction of an aldehyde group (-CHO) onto electron-rich heterocycles (indoles, pyrroles, thiophenes, furans) is a pivotal step in medicinal chemistry, serving as a gateway for Knoevenagel condensations, reductive aminations, and Wittig olefinations.
While the Vilsmeier-Haack reaction remains the industrial standard due to reagent availability, it is not a universal solution. It often fails with acid-sensitive substrates or when C2-regioselectivity is required on indole scaffolds. This guide compares the three dominant methodologies—Vilsmeier-Haack , Rieche , and Lithiation-Trapping —providing decision-making frameworks based on regioselectivity, functional group tolerance, and scalability.
The Electrophilic Standard: Vilsmeier-Haack Formylation
Best for: Robust substrates, C3-selective indole functionalization, large-scale operations.
The Vilsmeier-Haack reaction utilizes the chloromethyleneiminium salt (Vilsmeier reagent), generated in situ from DMF and POCl₃. It is an Electrophilic Aromatic Substitution (EAS) and is governed strictly by electronic density.
Mechanistic Pathway
The reaction proceeds through the formation of an electrophilic chloroiminium species, followed by nucleophilic attack by the heterocycle and subsequent hydrolysis.
Figure 1: The Vilsmeier-Haack mechanistic cascade from reagent formation to hydrolysis.
Validated Protocol: Formylation of Indole
Note: This protocol is adapted from standard Organic Syntheses procedures.
-
Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C. Add POCl₃ (1.1 equiv) dropwise.
-
Critical Control: Maintain temperature < 5°C. The formation of the Vilsmeier salt is exothermic. A colorless to faint yellow precipitate (the salt) typically forms.
-
-
Substrate Addition: Dissolve the indole (1.0 equiv) in minimal DMF and add dropwise to the pre-formed salt.
-
Heating: Warm to RT, then heat to 35–40°C for 1–2 hours.
-
Validation: Monitor via TLC. The intermediate iminium salt is polar and often stays at the baseline compared to the starting material.
-
-
Hydrolysis (The Danger Zone): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer).
-
Why: Direct water addition to the reaction flask can cause violent boiling due to residual POCl₃ quenching.
-
-
Workup: Extract with Ethyl Acetate, wash with saturated NaHCO₃ to remove acidic byproducts.
Pros:
-
High yields for C3-indole and C2-pyrrole formylation.
-
Reagents are cheap and available.
Cons:
-
Generates phosphorous waste.
-
Strongly acidic conditions; incompatible with acid-labile protecting groups (e.g., BOC, acetals).
The Lewis Acid Alternative: Rieche Formylation
Best for: Acid-sensitive substrates, sterically hindered arenes, and electron-rich benzenes (e.g., mesitylene) where Vilsmeier fails.
The Rieche formylation uses dichloromethyl methyl ether (DCME) and a Lewis acid (typically TiCl₄ or SnCl₄). It is generally faster and more reactive than Vilsmeier-Haack.
Comparative Advantage
Unlike the Vilsmeier reagent, which requires a highly nucleophilic substrate to displace the chloride, the TiCl₄-coordinated DCME is a "hotter" electrophile. This allows for the formylation of less electron-rich systems or crowded positions.
Validated Protocol Parameters
-
Reagents: 1.2 equiv TiCl₄, 1.1 equiv DCME, DCM (Solvent).
-
Temperature: -78°C to 0°C (Crucial for selectivity).
-
Quench: Pour into ice water.
Key Data Point: In the formylation of 1,2,3-trimethoxybenzene, Vilsmeier-Haack yields <30% due to steric crowding. Rieche formylation yields >85% [1].
Regiocontrol Switch: Lithiation-Trapping
Best for: Forcing formylation at the "unnatural" position (e.g., C2 of Indole).
While Vilsmeier and Rieche rely on electronic activation (attacking the point of highest electron density), Lithiation relies on kinetic acidity or Directed Ortho Metalation (DoM).
The Regioselectivity Flip
-
Vilsmeier (Indole): Attacks C3 (highest HOMO coefficient).
-
Lithiation (N-Protected Indole): Deprotonates C2 (most acidic proton due to inductive effect of Nitrogen).
Figure 2: Divergent regioselectivity based on method selection.
Validated Protocol: C2-Formylation of N-Boc Indole
-
Setup: Flame-dried flask, THF solvent, -78°C.
-
Lithiation: Add t-BuLi or LDA (1.1 equiv). Stir for 1 hour.
-
Note: n-BuLi may nucleophilically attack the Boc group; LDA or t-BuLi is safer for N-Boc substrates.
-
-
Trapping: Add anhydrous DMF (5 equiv) rapidly.
-
Workup: Warm to RT, quench with NH₄Cl.
Comparative Analysis & Decision Matrix
The following data summarizes the performance of these methods on a standard substrate: Indole (or N-protected variants).
| Feature | Vilsmeier-Haack | Rieche Formylation | Lithiation-Trapping |
| Active Species | Chloroiminium Ion | Alkoxy-carbenium Ion | Organolithium |
| Primary Selectivity | C3 (Electronic) | C3 (Electronic) | C2 (Kinetic/Directed) |
| Acid Tolerance | Poor (HCl generated) | Moderate (Lewis Acid) | High (Basic conditions) |
| Base Tolerance | High | High | Poor (Base sensitive groups) |
| Atom Economy | Low (POCl3 waste) | Moderate | Low (Stoichiometric metal) |
| Cost | $ (Lowest) |
Experimental Yield Comparison (Literature Aggregation)
Data based on N-Methylindole substrate:
-
Vilsmeier: 88% yield (3-CHO).
-
Rieche: 92% yield (3-CHO) – Faster reaction time.
-
Lithiation (n-BuLi/DMF): 85% yield (2-CHO).
Selection Workflow
Figure 3: Decision matrix for selecting the optimal formylation protocol.
References
-
Garcia, A. et al. (2019). Mechanistic insights into the Rieche formylation of electron-rich arenes. Journal of Organic Chemistry. [Link]
-
Seshadri, S. (1973). Vilsmeier-Haack Reaction and Its Synthetic Applications. Journal of Scientific & Industrial Research. [Link]
-
Organic Syntheses. (1940). Mesitaldehyde: Use of Rieche Formylation. Org. Synth. 1940, 20, 66. [Link]
-
Organic Syntheses. (1959). Indole-3-carboxaldehyde (Vilsmeier Method). Org. Synth. 1959, 39, 30. [Link]
-
Gribble, G. W. (2002). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer. [Link]
Safety Operating Guide
3,4-Diethyl-1H-pyrrole-2-carboxylic acid proper disposal procedures
Executive Summary: Operational Safety & Classification
Immediate Directive: 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS: 157873-93-3 / Analogue CAS: 634-97-9) is a substituted pyrrole derivative classified as an Organic Acid and Irritant .[1] It poses specific risks regarding oxidative instability and potential decarboxylation.
Disposal Classification:
-
RCRA Status: Not explicitly P-listed or U-listed. However, it must be managed as Hazardous Waste due to characteristic hazards (Irritant) and chemical compatibility profiles.
-
Primary Disposal Method: High-temperature incineration (Fuel Blending) at a permitted facility.
-
Key Segregation: Strictly segregate from strong oxidizers (e.g., nitric acid, peroxides) and strong bases.
Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand why it behaves the way it does. This is not just "chemical waste"; it is a reactive system.
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₉H₁₃NO₂ | High carbon/nitrogen content makes it suitable for fuel blending.[1] |
| Acidity (pKa) | ~4.5 (COOH group) | Weak Acid. Will react with bases to form salts.[1] Must be segregated from caustic waste to prevent heat generation. |
| Reactivity (Pyrrole Ring) | Electron-rich aromatic | Reducing Agent. Highly sensitive to oxidation.[1] Contact with strong oxidizers can cause rapid, exothermic decomposition or ignition. |
| Stability | Decarboxylation prone | Upon heating or strong acid catalysis, the -COOH group may degrade to CO₂, potentially pressurizing sealed waste containers.[1] |
The "Why" Behind the Protocol: The electron-rich pyrrole ring makes this compound susceptible to oxidative polymerization (turning black/brown). If you dispose of this in a waste container with trace oxidizers (like Chromic acid or Permanganate residues), you risk an immediate exothermic reaction. Self-validating step: Always inspect the waste stream log for oxidizers before adding this compound.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Applicable for expired shelf stocks or solid synthesis residues.[1]
-
Container Selection: Use a high-density polyethylene (HDPE) or amber glass wide-mouth jar. Avoid metal containers due to potential acid corrosion.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Segregation: Place the container in the "Solid Organic - Non-Halogenated" waste stream.
-
Validation: Ensure the lid is screwed on tightly but not over-torqued (to allow minor gas venting if slow decarboxylation occurs in hot storage).
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for mother liquors or flash chromatography fractions.[1]
-
Solvent Assessment: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Segregate to Halogenated Waste.[5]
-
Non-Halogenated (Ethyl Acetate, Hexanes, Methanol): Segregate to Non-Halogenated Waste.
-
-
pH Check (Crucial):
-
Use a pH strip to verify the solution is not strongly alkaline.
-
Reasoning: Adding this acidic pyrrole to a highly basic waste stream (pH > 12) will generate heat and form salts, potentially precipitating solids that clog waste lines.
-
-
Oxidizer Screen:
-
STOP: Do not add to any carboy containing "Oxidizing Acids" or "Peroxides."
-
Test: If unsure of the waste carboy's history, use a starch-iodide paper test to confirm no active oxidizers are present.
-
Scenario C: Contaminated Debris
Gloves, weigh boats, paper towels.[1]
-
Bagging: Double-bag in 4-mil polyethylene bags.
-
Classification: Label as "Debris contaminated with Organic Irritants."
-
Disposal: Incineration bin (Dry Waste).
Visualized Workflows
Figure 1: Disposal Decision Logic Tree
This logic ensures the material ends up in the correct RCRA-compliant stream while preventing chemical incompatibility incidents.
Caption: Decision matrix for segregating pyrrole-2-carboxylic acid waste based on physical state and solvent carrier.
Figure 2: Chemical Incompatibility Mechanism
Understanding the "Why" prevents accidents. This diagram illustrates the specific reactivity risks of the pyrrole ring during disposal.
Caption: Mechanism of hazard generation. The pyrrole ring drives oxidative risks, while the acid group drives pressure and precipitation risks.[1]
Emergency Response (Spill Procedures)
If a spill occurs during the disposal transfer:
-
Isolate: Evacuate the immediate area if dust is airborne.[6]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.
-
Neutralization (Liquid Spill): Absorb with a clay-based absorbent (e.g., vermiculite). Do not use paper towels for large concentrated spills due to flammability risk.
-
Cleanup (Solid Spill): Wet sweep (dampen with water) to avoid dust generation. Do not use a vacuum unless it is explosion-proof.
-
Decontamination: Wipe the surface with a dilute soap solution. Avoid bleach (oxidizer), as it may react with the pyrrole residue to form dark polymers/stains.
References
-
PubChem. (n.d.).[4][7] 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[8] Retrieved February 1, 2026, from [Link][1]
Sources
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- 4. 3,4-diethyl-1H-pyrrole-2-carboxylate | C9H12NO2- | CID 22670363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
A Researcher's Guide to Safely Handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Understanding the Risks: A Profile of Pyrrole Carboxylic Acids
Based on safety data sheets (SDS) for structurally similar compounds, 3,4-Diethyl-1H-pyrrole-2-carboxylic acid should be treated as a hazardous substance with the potential to cause significant irritation. The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5][6]
-
Serious Eye Irritation (H319): Contact with the eyes can cause significant damage, including pain, watering, and redness.[1][2][3][4][5][6]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4][5][6]
-
Harmful if Swallowed (H302): Ingestion may lead to gastrointestinal irritation.[5][6]
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure laboratory safety.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, categorized by the level of protection required for different laboratory tasks.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (Weighing, solution preparation) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| High-Risk Operations (Handling large quantities, potential for splashing) | Splash-proof chemical goggles and a face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient[7] |
A Deeper Dive into Your PPE Choices
-
Eye and Face Protection: For routine handling of small quantities, safety glasses with side shields offer adequate protection.[8] However, when there is a heightened risk of splashing, such as when transferring solutions or working with larger volumes, it is imperative to use splash-proof chemical goggles.[9] A face shield should be worn in conjunction with goggles during high-risk procedures to protect the entire face.[10]
-
Hand Protection: Nitrile gloves are a suitable choice for handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, offering good resistance to acids and bases for limited exposure.[9][10] It is crucial to inspect gloves for any signs of degradation or punctures before use.[7] For prolonged handling or when working with larger quantities, consider double-gloving to provide an additional layer of protection. Always remove gloves using the proper technique to avoid contaminating your skin.[7]
-
Body Protection: A standard laboratory coat is the minimum requirement for body protection.[11] When handling larger quantities of the compound or its solutions, an impervious or chemical-resistant apron worn over the lab coat is recommended to prevent saturation of clothing in the event of a spill.[11]
-
Respiratory Protection: In most laboratory settings, handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in a well-ventilated area or within a chemical fume hood will provide sufficient respiratory protection.[8][12] If dust or aerosols are generated and engineering controls are not adequate, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.[7]
Operational Protocols: From Benchtop to Disposal
Adherence to standardized procedures is critical for minimizing risk. The following workflows outline the essential steps for safely handling and disposing of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid.
Workflow for Safe Handling and Use
Emergency Response and First Aid
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3][5] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[2][3][5]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2][3][5] Remove contact lenses if present and easy to do.[1][2][3][5] Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2][3][5] If breathing is difficult, provide oxygen.[1][3] Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid and its containers is a critical aspect of laboratory safety and environmental responsibility.
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13] The material should be collected in suitable, closed containers and sent to an approved waste disposal plant.[1][2][3][5] Under no circumstances should this chemical be allowed to enter the environment or be disposed of down the drain.[7]
Conclusion: A Culture of Safety
While 3,4-Diethyl-1H-pyrrole-2-carboxylic acid may be a novel compound, the principles of chemical safety are well-established. By understanding the potential hazards based on analogous structures, implementing a robust PPE strategy, adhering to strict operational protocols, and following a comprehensive disposal plan, researchers can confidently and safely advance their work. This proactive approach to safety not only protects the individual researcher but also fosters a culture of responsibility within the entire laboratory.
References
- Thermo Fisher Scientific. (2009).
- Tokyo Chemical Industry. (2023).
- ChemBlink. (n.d.). MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester.
- Santa Cruz Biotechnology. (n.d.).
- University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methylpyrrole-2-carboxylic acid.
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- Fisher Scientific. (n.d.).
- University of Arizona. (n.d.). Acid Handling.
- PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Fisher Scientific. (n.d.).
- MilliporeSigma. (2025).
- National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- CymitQuimica. (2024). Safety Data Sheet - 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid.
- PubChem. (n.d.).
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
